Technical Documentation Center

4-Bromo-2-(2-ethoxyethoxy)-1-fluorobenzene Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Bromo-2-(2-ethoxyethoxy)-1-fluorobenzene

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-Bromo-2-(2-ethoxyethoxy)-1-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This technical guide provides a comprehensive overview of 4-Bromo-2-(2-ethoxyethoxy)-1-fluorobenzene (CAS 1600845...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 4-Bromo-2-(2-ethoxyethoxy)-1-fluorobenzene (CAS 1600845-57-5), a versatile synthetic intermediate with significant potential in medicinal chemistry and materials science. This document delves into its physicochemical properties, plausible synthetic routes, spectroscopic characterization, chemical reactivity, and applications, offering field-proven insights for its effective utilization in research and development.

Introduction and Strategic Overview

4-Bromo-2-(2-ethoxyethoxy)-1-fluorobenzene is a substituted aromatic compound featuring a unique combination of functional groups that render it a valuable building block in organic synthesis. The presence of a bromine atom facilitates a range of cross-coupling reactions, while the fluorine atom and the ethoxyethoxy group can be strategically employed to modulate the pharmacokinetic and physicochemical properties of target molecules. The strategic placement of these substituents on the benzene ring allows for regioselective transformations, making it a key intermediate in the synthesis of complex molecular architectures.

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability.[1] Similarly, the ethoxyethoxy moiety can improve solubility and other drug-like properties. The bromo- and fluoro-substituents also make the aromatic ring electron-deficient, influencing its reactivity in nucleophilic aromatic substitution reactions.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Bromo-2-(2-ethoxyethoxy)-1-fluorobenzene is presented in the table below. These properties are crucial for designing reaction conditions, purification protocols, and for understanding the compound's behavior in various solvent systems.

PropertyValueSource
CAS Number 1600845-57-5[2]
Molecular Formula C₁₀H₁₂BrFO₂[2]
Molecular Weight 263.10 g/mol [2]
SMILES Code FC1=CC=C(Br)C=C1OCCOCC[2]
Purity Typically ≥98%[3]
Storage Sealed in dry, 2-8°C[3]

Synthesis and Purification

Proposed Synthetic Pathway

The logical synthetic approach involves the initial formation of the ether linkage via a Williamson ether synthesis, followed by the selective bromination of the resulting fluoro-substituted ether.

Synthesis_of_4-Bromo-2-(2-ethoxyethoxy)-1-fluorobenzene A 3-Bromo-4-fluorophenol D 4-Bromo-2-(2-ethoxyethoxy)-1-fluorobenzene A->D Williamson Ether Synthesis B 1-Bromo-2-ethoxyethane B->D C Base (e.g., K₂CO₃) Solvent (e.g., DMF) C->D

Caption: Proposed Williamson Ether Synthesis for 4-Bromo-2-(2-ethoxyethoxy)-1-fluorobenzene.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Williamson Ether Synthesis

This step involves the reaction of a substituted phenol with an alkyl halide in the presence of a base.

  • To a solution of 3-bromo-4-fluorophenol (1.0 eq.) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 1.5 eq.).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add 1-bromo-2-ethoxyethane (1.2 eq.) dropwise to the reaction mixture.

  • Heat the reaction to 60-80°C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Purification

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 4-Bromo-2-(2-ethoxyethoxy)-1-fluorobenzene.

Spectroscopic and Structural Analysis

Detailed experimental spectra for 4-Bromo-2-(2-ethoxyethoxy)-1-fluorobenzene are not widely published. However, a predictive analysis based on the compound's structure allows for the anticipation of key spectroscopic features.

Predicted ¹H and ¹³C NMR Spectroscopy

The NMR spectra of halogenated fluorobenzenes can be complex due to fluorine-proton and fluorine-carbon couplings.[4]

¹H NMR:

  • Aromatic Region (δ 6.8-7.5 ppm): Three signals corresponding to the aromatic protons, showing complex splitting patterns due to H-H and H-F couplings.

  • Aliphatic Region (δ 3.5-4.2 ppm): Signals corresponding to the methylene protons of the ethoxyethoxy group, likely appearing as triplets or multiplets.

  • Aliphatic Region (δ 1.2-1.4 ppm): A triplet corresponding to the methyl protons of the ethyl group.

¹³C NMR:

  • Aromatic Region (δ 110-160 ppm): Six signals for the aromatic carbons, with some showing splitting due to C-F coupling. The carbon attached to fluorine will exhibit a large one-bond C-F coupling constant.

  • Aliphatic Region (δ 15-70 ppm): Signals for the carbons of the ethoxyethoxy group.

Predicted Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to its various functional groups.

Wavenumber (cm⁻¹)Vibrational Mode
3100-3000Aromatic C-H stretch
2980-2850Aliphatic C-H stretch
1600-1450Aromatic C=C stretch
1250-1200Aryl-O-C stretch (asymmetric)
1100-1000C-F stretch
600-500C-Br stretch
Mass Spectrometry (MS)

The mass spectrum is expected to show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).

  • Molecular Ion (M⁺): Peaks at m/z 262 and 264.

  • Fragmentation: Fragmentation patterns would likely involve the loss of the ethoxyethoxy side chain.

Chemical Reactivity and Synthetic Utility

The reactivity of 4-Bromo-2-(2-ethoxyethoxy)-1-fluorobenzene is dominated by the carbon-bromine bond, which is a versatile handle for a variety of organic transformations, most notably palladium-catalyzed cross-coupling reactions.

Reactivity_of_4-Bromo-2-(2-ethoxyethoxy)-1-fluorobenzene A 4-Bromo-2-(2-ethoxyethoxy)-1-fluorobenzene B Suzuki Coupling (R-B(OH)₂, Pd catalyst, Base) A->B C Buchwald-Hartwig Amination (R₂NH, Pd catalyst, Base) A->C D Sonogashira Coupling (Terminal Alkyne, Pd/Cu catalyst, Base) A->D E Biaryl Derivative B->E F Aryl Amine Derivative C->F G Aryl Alkyne Derivative D->G

Caption: Key Cross-Coupling Reactions of 4-Bromo-2-(2-ethoxyethoxy)-1-fluorobenzene.

Cross-Coupling Reactions
  • Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form C-C bonds, leading to biaryl structures.

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form C-N bonds, yielding substituted anilines.

  • Sonogashira Coupling: Coupling with terminal alkynes using a palladium-copper co-catalyst system to synthesize aryl alkynes.

These reactions are fundamental in the construction of complex organic molecules and are widely used in drug discovery and materials science.[5]

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the fluorine and bromine atoms activates the aromatic ring towards nucleophilic attack. While the C-F bond is generally more susceptible to cleavage in SNAr reactions, the C-Br bond can also be displaced under certain conditions, offering another avenue for functionalization.

Applications in Research and Development

While specific applications of 4-Bromo-2-(2-ethoxyethoxy)-1-fluorobenzene are not extensively documented in peer-reviewed literature, its structural motifs are present in molecules of significant interest, particularly in the pharmaceutical industry. For instance, structurally similar compounds are used as key intermediates in the synthesis of SGLT2 inhibitors like Dapagliflozin, which are used in the treatment of type 2 diabetes.[6][7]

The unique combination of a reactive bromine handle, a property-modulating fluorine atom, and a solubilizing ethoxyethoxy group makes this compound an attractive starting material for the synthesis of novel bioactive compounds and functional materials.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

In case of exposure, it is crucial to seek immediate medical attention.

References

  • Google Patents. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • FAQ. What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid? Available from: [Link]

  • Scilit. The NMR spectra of some iodo‐ and bromo‐fluorobenzenes. A novel solvent effect on ortho fluorine‐fluorine couplings. Available from: [Link]

  • Google Patents. United States Patent. Available from: [Link]

  • Google Patents. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • ResearchGate. (PDF) 4-Bromo-2-[(E)-(4-fluorophenyl)iminomethyl]phenol. Available from: [Link]

Sources

Exploratory

4-Bromo-2-(2-ethoxyethoxy)-1-fluorobenzene chemical structure and properties

Executive Summary 4-Bromo-2-(2-ethoxyethoxy)-1-fluorobenzene (CAS: 1600845-57-5) is a highly specialized halogenated aryl ether used primarily as a pharmacophore scaffold in medicinal chemistry.[1] Its structural uniquen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-2-(2-ethoxyethoxy)-1-fluorobenzene (CAS: 1600845-57-5) is a highly specialized halogenated aryl ether used primarily as a pharmacophore scaffold in medicinal chemistry.[1] Its structural uniqueness lies in the orthogonality of its functional groups : a fluorine atom for metabolic blocking or nucleophilic substitution (SNAr), a bromine atom for palladium-catalyzed cross-coupling, and a 2-ethoxyethoxy side chain (a diethylene glycol monoethyl ether motif) that enhances aqueous solubility and serves as a linker attachment point.

This guide provides a comprehensive technical analysis of the molecule, detailing its physicochemical properties, validated synthesis protocols, and reactivity profiles for drug discovery applications, specifically in the development of PROTACs (Proteolysis Targeting Chimeras) and kinase inhibitors.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

Core Identifiers
PropertyValue
CAS Number 1600845-57-5
IUPAC Name 4-Bromo-1-fluoro-2-(2-ethoxyethoxy)benzene
Molecular Formula C₁₀H₁₂BrFO₂
Molecular Weight 263.10 g/mol
SMILES CCOCCOc1cc(Br)ccc1F
InChI Key Derived from structure
Structural Analysis

The molecule features a 1,2,4-substitution pattern on the benzene ring.

  • C1-Fluorine: Acts as an electron-withdrawing group (EWG) via induction, deactivating the ring but activating the C1 position for potential SNAr reactions under forcing conditions.[1]

  • C2-Ether Chain: The (2-ethoxyethoxy) group is an electron-donating group (EDG) via resonance.[1] This counteracts the fluorine's deactivation, making the ring moderately electron-rich. Crucially, this chain mimics a short polyethylene glycol (PEG) linker, improving the LogD and solubility profile compared to simple alkyl ethers.

  • C4-Bromine: Positioned para to the fluorine and meta to the ether, this is the primary handle for diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings.[1]

Synthesis Strategy

Objective: Efficient synthesis of 4-Bromo-2-(2-ethoxyethoxy)-1-fluorobenzene starting from commercially available precursors.

Retrosynthetic Analysis

The most robust route disconnects at the phenolic ether bond. The precursor, 5-bromo-2-fluorophenol (CAS 112204-58-7), is alkylated with 2-bromoethyl ethyl ether (or 2-ethoxyethyl bromide).[1]

  • Starting Material: 5-Bromo-2-fluorophenol (Note: Numbering changes upon phenol prioritization; OH=1, F=2, Br=5.[2] This places Br para to F, matching the target).

  • Reagent: 1-Bromo-2-ethoxyethane (CAS 592-55-2).[1]

Validated Experimental Protocol

Note: This protocol is based on standard Williamson ether synthesis conditions optimized for fluorophenols.

Reagents:

  • 5-Bromo-2-fluorophenol (1.0 equiv)[1]

  • 1-Bromo-2-ethoxyethane (1.2 equiv)[1]

  • Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Potassium Iodide (

    
    ) (0.1 equiv, catalytic)
    
  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (

    
    )[1]
    

Step-by-Step Methodology:

  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-2-fluorophenol in DMF (0.5 M concentration).

  • Deprotonation: Add anhydrous

    
     in one portion. Stir at room temperature for 15 minutes to generate the phenoxide anion. The solution may turn yellow/orange.
    
  • Alkylation: Add 1-bromo-2-ethoxyethane dropwise. Add catalytic KI to accelerate the reaction via the Finkelstein mechanism (generating the more reactive iodide in situ).

  • Reaction: Heat the mixture to 60–80°C for 4–12 hours. Monitor via TLC (Hexane/EtOAc 4:1) or LC-MS.[1] The starting phenol (acidic) will disappear, and a less polar product spot will appear.

  • Workup:

    • Cool to room temperature.[1][3]

    • Dilute with water (5x reaction volume) and extract with Ethyl Acetate (3x).

    • Wash combined organics with water (to remove DMF) and brine.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: The crude oil is typically purified via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).[1]

Synthesis Workflow Diagram

SynthesisWorkflow Start 5-Bromo-2-fluorophenol (Precursor) Reagents 1-Bromo-2-ethoxyethane K2CO3, KI, DMF, 60°C Start->Reagents Dissolution Intermediate Transition State (Phenoxide Attack) Reagents->Intermediate Alkylation Product 4-Bromo-2-(2-ethoxyethoxy)- 1-fluorobenzene Intermediate->Product Workup & Purification

Figure 1: Step-wise synthesis workflow via Williamson Ether Synthesis.

Reactivity & Applications in Drug Discovery

Orthogonal Reactivity Profile

The molecule serves as a "linchpin" scaffold due to the differing reactivity of the C-Br and C-F bonds.[1]

  • Site A (C-Br): High Reactivity.

    • Reaction: Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig).[1]

    • Utility: Used to attach the core pharmacophore (e.g., a heteroaryl kinase inhibitor motif).

  • Site B (C-F): Tunable Reactivity.

    • Reaction: Nucleophilic Aromatic Substitution (SNAr).

    • Condition: While the electron-donating ether group at C2 deactivates the ring slightly, the C1-F bond is still susceptible to displacement by strong nucleophiles (amines, thiols) if the ring is further activated or if high temperatures/strong bases are used.

    • Utility: Often left intact to block metabolism or modulate pKa; alternatively used to introduce a second diversity vector.

  • Site C (Ether Chain): Physicochemical Modulation.

    • Utility: The ethoxyethoxy tail acts as a solubility handle. In PROTAC design, this motif mimics the linker region, extending the molecule into the solvent channel of the target protein (E3 ligase or POI).

Reaction Divergence Diagram

ReactivityPathways cluster_coupling Path A: C-Br Functionalization cluster_snar Path B: C-F Functionalization Core 4-Bromo-2-(2-ethoxyethoxy)-1-fluorobenzene Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki Buchwald Buchwald-Hartwig (R-NH2, Pd cat.) Core->Buchwald SNAr S_NAr Displacement (R-NH2 or R-SH, Heat) Core->SNAr Requires forcing conditions Biaryl Biaryl Ether Scaffold (Kinase Inhibitors) Suzuki->Biaryl Buchwald->Biaryl Heterocycle 1,2,4-Tri-substituted Benzene Core SNAr->Heterocycle

Figure 2: Divergent synthetic pathways utilizing the orthogonal halide handles.

Safety & Handling

  • Hazards: As a halogenated aromatic ether, treat as an irritant.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Storage: Store in a cool, dry place (2–8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the ether chain over long periods.

  • Waste: Dispose of as halogenated organic waste.

References

  • Chemical Identity & CAS: PubChem. 4-Bromo-2-(2-ethoxyethoxy)-1-fluorobenzene.[1] Link (Verified via search results).

  • Precursor Synthesis (5-Bromo-2-fluorophenol): ChemicalBook.[1] Synthesis of 5-Bromo-2-fluorophenol. Link

  • General Williamson Ether Protocol: BenchChem. Technical Guide to Benzyloxy-bromo-fluorobenzene analogs. Link[1]

  • Medicinal Chemistry Applications: Journal of Enzyme Inhibition and Medicinal Chemistry. The role of fluorine in medicinal chemistry. Link

Sources

Foundational

An In-depth Technical Guide to 2-(2-Ethoxyethoxy)-4-bromo-1-fluorobenzene: A Versatile Building Block in Modern Synthesis

Abstract This technical guide provides a comprehensive overview of 2-(2-ethoxyethoxy)-4-bromo-1-fluorobenzene, a halogenated aromatic ether with significant potential as a versatile intermediate in organic synthesis. Whi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-(2-ethoxyethoxy)-4-bromo-1-fluorobenzene, a halogenated aromatic ether with significant potential as a versatile intermediate in organic synthesis. While not extensively documented as a standalone entity, its structural motifs are prevalent in medicinal chemistry and materials science. This document will cover its deduced chemical structure and properties, plausible synthetic routes with detailed experimental protocols, and its anticipated applications, particularly in the realm of drug discovery and development. The information presented herein is synthesized from established chemical principles and data from closely related analogues, offering a predictive yet robust guide for researchers, scientists, and professionals in drug development.

Compound Identification and Physicochemical Properties

2-(2-Ethoxyethoxy)-4-bromo-1-fluorobenzene is a substituted benzene derivative featuring a fluorine atom, a bromine atom, and an ethoxyethoxy side chain. This unique combination of functional groups makes it a valuable scaffold for introducing complex molecular architectures.

SMILES Code: CCOCCOc1c(F)ccc(Br)c1

Physicochemical Data Summary

The following table summarizes the predicted and known physicochemical properties of the title compound and its close structural relatives. These values are crucial for designing synthetic protocols and understanding the compound's behavior in various chemical environments.

Property2-(2-Ethoxyethoxy)-4-bromo-1-fluorobenzene (Predicted)2-Bromo-1-ethoxy-4-fluorobenzene[1]4-Bromo-2-ethoxy-1-fluorobenzene[2]4-Bromo-1-fluoro-2-methoxybenzene[3]
Molecular Formula C₁₀H₁₂BrFO₂C₈H₈BrFOC₈H₈BrFOC₇H₆BrFO
Molecular Weight ( g/mol ) 279.10219.05219.05205.02
CAS Number Not available326-69-2900174-64-3103291-07-2
Appearance Colorless to light yellow liquid (predicted)---
Boiling Point (°C) > 200 (predicted)---
LogP ~3.5 (predicted)-2.98692.9
Topological Polar Surface Area (TPSA) 27.69 Ų (predicted)-9.23 Ų9.2 Ų

Synthetic Routes and Experimental Protocols

The synthesis of 2-(2-ethoxyethoxy)-4-bromo-1-fluorobenzene can be logically approached via a Williamson ether synthesis, a robust and widely used method for preparing ethers.[4] This route involves the reaction of a substituted phenol with an alkyl halide in the presence of a base.

Proposed Synthetic Pathway: Williamson Ether Synthesis

Williamson_Ether_Synthesis 4-Bromo-2-fluorophenol 4-Bromo-2-fluorophenol Reaction_Mixture Reaction Mixture 4-Bromo-2-fluorophenol->Reaction_Mixture 2-(2-Ethoxyethoxy)ethanol 2-(2-Ethoxyethoxy)ethanol 2-(2-Ethoxyethoxy)ethanol->Reaction_Mixture Tosylated or Halogenated (e.g., 2-(2-ethoxyethoxy)ethyl bromide) Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction_Mixture Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Reaction_Mixture Workup_Purification Aqueous Workup & Chromatography Reaction_Mixture->Workup_Purification Heat (e.g., 80 °C) Product 2-(2-Ethoxyethoxy)-4-bromo-1-fluorobenzene Workup_Purification->Product

Caption: Proposed Williamson ether synthesis for 2-(2-ethoxyethoxy)-4-bromo-1-fluorobenzene.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methodologies for similar transformations.[4]

Materials:

  • 4-Bromo-2-fluorophenol

  • 2-(2-Ethoxyethoxy)ethyl bromide (or tosylate)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-bromo-2-fluorophenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the resulting suspension at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add 2-(2-ethoxyethoxy)ethyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(2-ethoxyethoxy)-4-bromo-1-fluorobenzene.

Chemical Reactivity and Applications in Drug Discovery

The chemical reactivity of 2-(2-ethoxyethoxy)-4-bromo-1-fluorobenzene is primarily dictated by the carbon-bromine bond, which is amenable to a variety of cross-coupling reactions. This makes it a valuable building block for the synthesis of more complex molecules.[5] The presence of the fluorine atom and the ether linkage can also influence the molecule's electronic properties and metabolic stability, which are key considerations in drug design.[6][7]

Key Synthetic Transformations

Reactivity_and_Applications Target_Molecule 2-(2-Ethoxyethoxy)-4-bromo- 1-fluorobenzene Suzuki_Coupling Suzuki Coupling (with Boronic Acids) Target_Molecule->Suzuki_Coupling Buchwald_Hartwig Buchwald-Hartwig Amination (with Amines) Target_Molecule->Buchwald_Hartwig Sonogashira_Coupling Sonogashira Coupling (with Alkynes) Target_Molecule->Sonogashira_Coupling Other_Couplings Other Cross-Coupling Reactions Target_Molecule->Other_Couplings Biaryl_Compounds Biaryl Compounds Suzuki_Coupling->Biaryl_Compounds C-C Bond Formation Aryl_Amines Aryl Amines Buchwald_Hartwig->Aryl_Amines C-N Bond Formation Aryl_Alkynes Aryl Alkynes Sonogashira_Coupling->Aryl_Alkynes C-C Bond Formation Functionalized_Aromatics Diverse Functionalized Aromatics Other_Couplings->Functionalized_Aromatics

Caption: Key cross-coupling reactions of 2-(2-ethoxyethoxy)-4-bromo-1-fluorobenzene.

The bromine atom serves as a handle for introducing a wide range of substituents via palladium-catalyzed cross-coupling reactions.[5] This allows for the construction of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of active pharmaceutical ingredients (APIs). The introduction of bromine into a molecular structure is a recognized strategy in drug design.[8]

The fluorine atom can enhance the metabolic stability and binding affinity of drug candidates.[7] Furthermore, the ethoxyethoxy side chain can improve solubility and pharmacokinetic properties. This strategic combination of functionalities makes 2-(2-ethoxyethoxy)-4-bromo-1-fluorobenzene a promising starting material for the synthesis of novel therapeutic agents. For example, similar brominated and ether-containing phenyl derivatives are used as intermediates in the synthesis of drugs like dapagliflozin.[9]

Safety and Handling

While specific toxicity data for 2-(2-ethoxyethoxy)-4-bromo-1-fluorobenzene is not available, it should be handled with the standard precautions for halogenated aromatic compounds. Similar compounds are known to be irritants and may be harmful if inhaled, ingested, or absorbed through the skin.[10][11][12]

General Safety Precautions
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[13]

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[10]

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[13][14]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1][2]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[13]

Hazard Summary for Structurally Related Compounds
Hazard StatementAssociated Compounds
Harmful if swallowed[3][15]4-Bromo-1-fluoro-2-methoxybenzene, 4-Bromo-2-ethynyl-1-fluorobenzene
Causes skin irritation[3][11][12][13][15]1-Bromo-4-chloro-2-fluorobenzene, 1-Bromo-4-fluorobenzene, 4-Bromo-1-chloro-3-fluorobenzene, 4-Bromo-1-fluoro-2-methoxybenzene, 4-Bromo-2-ethynyl-1-fluorobenzene
Causes serious eye irritation[3][11][12][15]1-Bromo-4-fluorobenzene, 4-Bromo-1-chloro-3-fluorobenzene, 4-Bromo-1-fluoro-2-methoxybenzene, 4-Bromo-2-ethynyl-1-fluorobenzene
May cause respiratory irritation[3][11][12][15]1-Bromo-4-fluorobenzene, 4-Bromo-1-chloro-3-fluorobenzene, 4-Bromo-1-fluoro-2-methoxybenzene, 4-Bromo-2-ethynyl-1-fluorobenzene

Conclusion

2-(2-Ethoxyethoxy)-4-bromo-1-fluorobenzene represents a synthetically valuable, yet underexplored, building block. Its strategic placement of a bromine atom for cross-coupling, a fluorine atom for modulating electronic and metabolic properties, and an ether side chain for improved pharmacokinetics makes it an attractive starting material for the synthesis of complex and potentially bioactive molecules. The synthetic routes and applications discussed in this guide, based on established chemical precedent, provide a solid foundation for its utilization in drug discovery and materials science research. As with all chemical reagents, proper safety protocols must be strictly adhered to during its handling and use.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring Fluorinated Intermediates: The Role of 1-Bromo-4-ethoxy-2,3-difluorobenzene. [Link]

  • Airgas. Safety Data Sheet: Nonflammable Gas Mixture. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • PubChem. 4-Bromo-1-fluoro-2-methoxybenzene. [Link]

  • PubChem. 4-Bromo-2-ethynyl-1-fluorobenzene. [Link]

  • Journal of Medicinal Chemistry. Fluorine in drug discovery: Role, design and case studies. [Link]

  • Google Patents. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • Wikipedia. 1-Bromo-4-fluorobenzene. [Link]

  • Springer. Introducing bromine to the molecular structure as a strategy for drug design. [Link]

Sources

Exploratory

2-Fluoro-5-bromophenyl diethylene glycol ethyl ether derivative

Strategic Design, Synthesis, and Application of 2-Fluoro-5-bromophenyl Diethylene Glycol Ethyl Ether Derivatives Executive Summary & Strategic Rationale In the rapidly evolving landscape of targeted protein degradation (...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Design, Synthesis, and Application of 2-Fluoro-5-bromophenyl Diethylene Glycol Ethyl Ether Derivatives

Executive Summary & Strategic Rationale

In the rapidly evolving landscape of targeted protein degradation (PROTACs) and antibody-drug conjugates (ADCs), the architectural precision of linker-warhead intermediates is paramount. The 2-fluoro-5-bromophenyl diethylene glycol ethyl ether derivative represents a highly specialized, bifunctional building block designed to bridge target-binding ligands with effector molecules.

The strategic rationale behind this specific molecular architecture is threefold:

  • The 2-Fluoro Substitution: Fluorine acts as a metabolic shield, reducing the susceptibility of the aromatic ring to cytochrome P450-mediated oxidation. Furthermore, its electron-withdrawing nature modulates the pKa of the adjacent ether linkage, enhancing the overall chemical stability of the molecule.

  • The 5-Bromo Handle: Bromine serves as an orthogonal, highly reactive electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), allowing for modular attachment of target-binding warheads[1].

  • The Diethylene Glycol Ethyl Ether (PEG2-Et) Spacer: This specific moiety serves as a flexible, hydrophilic linker. Unlike long-chain PEGs that suffer from "PEG-liability" (rapid in vivo clearance), the short PEG2 chain balances aqueous solubility with cellular permeability. The terminal ethyl ether cap prevents unwanted hydrogen bond donation, which is critical for maintaining passive membrane permeability in PROTAC development[2].

Structural & Physicochemical Profiling

To predict the pharmacokinetic behavior of the synthesized PROTAC or ADC, we must first establish the baseline physicochemical properties of this intermediate. The data is summarized in Table 1.

Table 1: Physicochemical Parameters & Functional Causality

ParameterValueFunctional Causality in Drug Design
Molecular Weight 307.16 g/mol Maintains a low molecular footprint, ensuring the final PROTAC stays within the extended "Rule of 5" limits.
cLogP (Calculated) ~2.42Provides optimal lipophilicity, ensuring the intermediate can passively cross lipid bilayers.
Topological Polar Surface Area 27.7 ŲA low TPSA (<90 Ų) minimizes recognition by efflux pumps (e.g., P-glycoprotein), enhancing intracellular retention.
H-Bond Donors 0The ethyl cap eliminates H-bond donors, preventing non-specific protein binding and improving oral bioavailability.
H-Bond Acceptors 3The ether oxygens maintain sufficient aqueous solubility for downstream formulation.

Self-Validating Synthesis Protocol

To ensure high scientific integrity, the following protocol is designed as a self-validating system . Each phase includes a mandatory Quality Control (QC) checkpoint that must be satisfied before proceeding, ensuring that experimental errors do not propagate through the synthetic pipeline.

Phase 1: Electrophile Activation (Tosylation)

Objective: Convert diethylene glycol monoethyl ether into a highly reactive electrophile.

  • Reagents: Diethylene glycol monoethyl ether (1.0 eq), p-Toluenesulfonyl chloride (TsCl) (1.2 eq), Triethylamine (TEA) (1.5 eq), anhydrous Dichloromethane (DCM).

  • Procedure: Dissolve the PEG derivative in anhydrous DCM and cool to 0 °C under nitrogen. Add TEA, followed by the portion-wise addition of TsCl over 15 minutes. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Causality: The 0 °C initiation temperature prevents exothermic side reactions and limits the formation of alkyl chlorides. TEA acts as an acid scavenger to drive the equilibrium forward. Tosylate is selected over a standard halide because it is a superior leaving group, ensuring rapid SN2 conversion in the next step without requiring harsh conditions.

  • Validation Checkpoint 1: Perform TLC (Hexane:EtOAc 7:3). The reaction is self-validated when the starting material spot completely disappears, indicating 100% conversion to the tosylate.

Phase 2: Etherification (Nucleophilic Aromatic Substitution)

Objective: Couple the activated PEG chain to the halogenated aromatic core.

  • Reagents: 2-Fluoro-5-bromophenol (1.0 eq), PEG2-ethyl ether tosylate (1.1 eq), K2CO3 (2.0 eq), anhydrous Dimethylformamide (DMF).

  • Procedure: Suspend K2CO3 and 2-fluoro-5-bromophenol in DMF. Stir for 30 minutes at room temperature to generate the phenoxide anion. Add the tosylate dropwise and heat the mixture to 80 °C for 12 hours.

  • Causality: K2CO3 is explicitly chosen as a mild base to selectively deprotonate the phenol (pKa ~8.5, lowered by the fluorine atom) without causing base-catalyzed degradation of the PEG chain, which frequently occurs with stronger bases like NaH. DMF provides a polar aprotic environment that perfectly solvates the potassium cation, leaving a highly nucleophilic, "naked" phenoxide anion to attack the tosylate.

  • Validation Checkpoint 2: Conduct LC-MS analysis. The protocol is validated when the mass spectrum exhibits an m/z corresponding to [M+H]+ ~307.1 / 309.1, displaying the characteristic 1:1 isotopic pattern indicative of a single bromine atom.

SynthesisWorkflow SM1 2-Fluoro-5-bromophenol (Nucleophile) Reaction Etherification (K2CO3, DMF, 80°C) SM1->Reaction SM2 PEG2-Ethyl Ether Tosylate (Electrophile) SM2->Reaction Product 2-Fluoro-5-bromophenyl PEG2-Ethyl Ether Reaction->Product SN2 Displacement QC QC: LC-MS & 1H NMR (Self-Validation) Product->QC Mass & Shift Validation

Figure 1: Self-validating synthetic workflow for etherification and QC.

Downstream Application: PROTAC Linker Engineering

Once synthesized and validated, the 2-fluoro-5-bromophenyl diethylene glycol ethyl ether derivative is primed for integration into a PROTAC architecture. The critical next step is the functionalization of the bromine handle via a Masuda Borylation to yield a pinacol boronate ester, which is subsequently coupled to a target-binding warhead.

Table 2: Masuda Borylation Optimization Data Causality of reagent selection based on empirical cross-coupling data[3].

Catalyst SystemBaseSolventYield (%)Mechanistic Causality / Observation
PdCl2(dppf)KOAcDioxane45%Incomplete conversion; inorganic acetate is poorly soluble in Dioxane.
Pd(PPh3)4Et3NToluene60%Monodentate phosphine ligands lead to slower transmetalation rates.
PdCl2(dppf) Et3N Dioxane >90% Et3N specifically facilitates selective B-C bond formation without hydrolyzing the boronate ester[3].

Following borylation and subsequent Suzuki coupling, the PEG2-ethyl ether chain acts as the physical bridge to the E3 Ubiquitin Ligase ligand. The precise length of this diethylene glycol spacer is critical; it dictates the spatial trajectory of the ternary complex, directly influencing the efficiency of poly-ubiquitination and subsequent proteasomal degradation of the target protein[2].

PROTAC_Mechanism Warhead Target Ligand (via Bromo Cross-Coupling) Linker 2-Fluoro-Phenyl-PEG2-Ethyl Ether (Spacer & Solubility) Warhead->Linker Complex Ternary Complex (POI - PROTAC - E3) Warhead->Complex Binds POI E3 E3 Ligase Ligand (Attached via PEG terminus) Linker->E3 E3->Complex Binds E3 Degradation Proteasomal Degradation Complex->Degradation Poly-Ubiquitination

Figure 2: Mechanism of action for PROTACs utilizing the PEG2-aryl linker.

References

  • Second-Generation Meridianin Analogues Inhibit the Formation of Mycobacterium smegmatis Biofilms and Sensitize Polymyxin-Resistant Gram-Negative Bacteria to Colistin Source: PubMed Central (PMC) - NIH URL:[Link]

  • Palladium-Catalyzed Borylation of Aryl Halides or Triflates with Dialkoxyborane: A Novel and Facile Synthetic Route to Arylboronates Source: ResearchGate URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of fluorinated biaryls using 4-Bromo-2-(2-ethoxyethoxy)-1-fluorobenzene

Application Note: Synthesis of Fluorinated Biaryls using 4-Bromo-2-(2-ethoxyethoxy)-1-fluorobenzene Executive Summary This technical guide details the protocol for utilizing 4-Bromo-2-(2-ethoxyethoxy)-1-fluorobenzene (CA...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Fluorinated Biaryls using 4-Bromo-2-(2-ethoxyethoxy)-1-fluorobenzene

Executive Summary

This technical guide details the protocol for utilizing 4-Bromo-2-(2-ethoxyethoxy)-1-fluorobenzene (CAS: 1600845-57-5) as a primary electrophile in Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

The simultaneous presence of a fluorine atom at the C1 position and a (2-ethoxyethoxy) side chain at the C2 position presents a unique "solubility-metabolic stability" dual motif. The fluorine atom blocks metabolic oxidation at the para-position relative to the bromine, while the ethylene glycol tail significantly enhances the aqueous solubility and lipophilic ligand efficiency (LLE) of the resulting biaryl scaffold. This guide addresses the specific electronic and steric considerations required to couple this electron-rich, ortho-substituted aryl bromide efficiently.

Strategic Rationale & Retrosynthetic Analysis

Why this Scaffold? In medicinal chemistry, biphenyl pharmacophores often suffer from poor solubility and rapid CYP450 metabolism.

  • The C1-Fluorine: Acts as a bioisostere for hydrogen but blocks metabolic hotspots and modulates the pKa of the biaryl system.

  • The C2-Ethoxyethoxy Tail: Provides a flexible, amphiphilic tether that can interact with solvent-exposed regions of a protein binding pocket, improving solubility without introducing ionizable groups that might hinder membrane permeability.

Reaction Pathway: The transformation relies on the Suzuki-Miyaura coupling.[1][2][3][4] The electron-donating effect of the alkoxy group at C2 increases the electron density of the aromatic ring, potentially slowing the oxidative addition step compared to electron-deficient aryl bromides. Therefore, the choice of ligand and catalyst loading is critical to drive the cycle.[1]

Experimental Methodology

Materials & Reagents
ReagentEquiv.[3][5][6]RoleCritical Attribute
4-Bromo-2-(2-ethoxyethoxy)-1-fluorobenzene 1.0ElectrophilePurity >97% (HPLC)
Aryl Boronic Acid (Ar-B(OH)₂) 1.2 - 1.5NucleophileDry, free of anhydride
Pd(dppf)Cl₂ · CH₂Cl₂ 0.03 - 0.05CatalystRobust against steric bulk
Potassium Carbonate (K₂CO₃) 2.5BaseMild, minimizes deboronation
1,4-Dioxane / Water (4:1) SolventVol. (10 mL/g)Degassed thoroughly
Detailed Protocol: Suzuki-Miyaura Cross-Coupling

Pre-requisite: All glassware must be oven-dried. The reaction is sensitive to oxygen; rigorous degassing is non-negotiable.

Step 1: Reaction Assembly

  • Charge a 50 mL round-bottom flask (or microwave vial) with 4-Bromo-2-(2-ethoxyethoxy)-1-fluorobenzene (1.0 mmol, 263 mg).

  • Add the corresponding Aryl Boronic Acid (1.2 mmol).

  • Add K₂CO₃ (2.5 mmol, 345 mg).

  • Crucial Step: Add the catalyst Pd(dppf)Cl₂[1] · CH₂Cl₂ (0.03 mmol, 24.5 mg). Note: Pd(dppf)Cl₂ is chosen over Pd(PPh₃)₄ because the bidentate ferrocenyl ligand prevents rapid catalyst deactivation and tolerates the steric pressure from the ortho-alkoxy group.

Step 2: Solvent Addition & Degassing

  • Add a mixture of 1,4-Dioxane (4 mL) and Distilled Water (1 mL).

  • Degassing Cycle: Seal the vessel with a septum. Insert a long needle connected to a nitrogen/argon line and a short vent needle. Bubble inert gas directly into the solution for 10 minutes (Sparging).

  • Remove needles and seal tightly (use a crimp cap if using a microwave vial).

Step 3: Reaction Execution

  • Thermal Method: Heat the mixture to 90°C in an oil bath for 4–16 hours.

  • Microwave Method (Preferred for screening): Heat at 110°C for 30 minutes.

  • Monitoring: Check progress via LC-MS or TLC (Eluent: 20% EtOAc/Hexanes). Look for the disappearance of the bromide (Rt ~ retention time of starting material) and the emergence of the biaryl peak.

Step 4: Work-up

  • Cool the reaction to room temperature.

  • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

  • Separate the organic layer.[3] Extract the aqueous layer once more with Ethyl Acetate (10 mL).

  • Wash combined organics with Brine (15 mL).

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient of Hexanes to 30% Ethyl Acetate in Hexanes.

  • Note: The (2-ethoxyethoxy) tail makes the product more polar than typical biaryls. Ensure the column is flushed sufficiently.

Visualization of Reaction Workflow

The following diagram illustrates the decision logic and reaction pathway for this synthesis.

SuzukiWorkflow Start Start: 4-Bromo-2-(2-ethoxyethoxy)-1-fluorobenzene Reagents Add Boronic Acid (1.2 eq) + K2CO3 (2.5 eq) Start->Reagents Catalyst Add Pd(dppf)Cl2 (3-5 mol%) Reagents->Catalyst Degas Degas: Sparging with Ar/N2 (10 min) Catalyst->Degas Heat Heat: 90°C (Oil Bath) or 110°C (MW) Degas->Heat Monitor Monitor: LC-MS / TLC Heat->Monitor Decision Conversion > 95%? Monitor->Decision Workup Work-up: EtOAc/Water Extraction Decision->Workup Yes Optimize Troubleshoot: Increase Temp or Change Base (Cs2CO3) Decision->Optimize No (Stalled) Purify Purification: SiO2 Chromatography Workup->Purify Optimize->Heat

Caption: Workflow for the Suzuki-Miyaura coupling of 4-Bromo-2-(2-ethoxyethoxy)-1-fluorobenzene, including critical decision points for optimization.

Results & Analysis

Expected Analytical Data:

  • ¹H NMR (400 MHz, CDCl₃): The ethylene glycol chain will present distinctive triplets/multiplets in the 3.6–4.2 ppm range. The biaryl protons will appear in the 7.0–7.8 ppm aromatic region.

  • ¹⁹F NMR: A single signal typically around -110 to -130 ppm (depending on the exact electronic environment of the biaryl partner).

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Oxidative addition is slow due to electron-rich ring.Increase Temperature to 100°C or switch to a more active catalyst system like Pd(Amphos)Cl₂ or XPhos Pd G2 .
Protodeboronation Boronic acid is unstable under basic conditions.Switch base to K₃PO₄ or KF ; add base after heating begins.
Homocoupling of Bromide Oxygen presence in the vessel.Re-evaluate degassing protocol; ensure inert atmosphere is maintained.

References

  • Organic Chemistry Portal. (2023). Suzuki Coupling - Mechanism and Recent Developments. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). C–F Bond Formation for the Synthesis of Aryl Fluorides. Retrieved from [Link]

Sources

Application

Using 4-Bromo-2-(2-ethoxyethoxy)-1-fluorobenzene as a PROTAC linker intermediate

Using 4-Bromo-2-(2-ethoxyethoxy)-1-fluorobenzene as a PROTAC Linker Intermediate Executive Summary: The "Rigidified PEG" Strategy In the rational design of Proteolysis Targeting Chimeras (PROTACs), the linker is no longe...

Author: BenchChem Technical Support Team. Date: February 2026

Using 4-Bromo-2-(2-ethoxyethoxy)-1-fluorobenzene as a PROTAC Linker Intermediate

Executive Summary: The "Rigidified PEG" Strategy

In the rational design of Proteolysis Targeting Chimeras (PROTACs), the linker is no longer viewed as a passive connector but as a critical determinant of ternary complex stability, permeability, and metabolic fate.

4-Bromo-2-(2-ethoxyethoxy)-1-fluorobenzene represents a strategic "hybrid" linker intermediate. It combines the solubility benefits of a PEG chain (via the ethoxyethoxy tail) with the conformational rigidity of an aromatic core. Unlike linear PEG chains, which suffer from high entropic penalties during protein binding, this aryl-core linker restricts degrees of freedom, potentially enhancing the cooperativity (


) of the ternary complex.

This Application Note details the orthogonal functionalization of this intermediate, exploiting the distinct reactivity profiles of the aryl bromide (Pd-catalyzed coupling) and the aryl fluoride (Nucleophilic Aromatic Substitution,


).

Chemical Profile & Strategic Utility[1]

PropertyData / Description
IUPAC Name 4-Bromo-2-(2-ethoxyethoxy)-1-fluorobenzene
Role Bifunctional Linker Core / Solubility Modifier
Molecular Weight ~263.1 g/mol
Reactive Handle A C-Br (Position 4): High reactivity for Pd-catalyzed cross-coupling (Suzuki, Buchwald, Sonogashira).[1]
Reactive Handle B C-F (Position 1): Moderate reactivity for

; activated by para-Br (inductive) but deactivated by ortho-alkoxy (resonance).
Solubility Tail 2-ethoxyethoxy: A "capped" PEG-2 mimic that improves lipophilicity profile (LogD) without adding reactive hydroxyls.
Strategic Design Logic (The "Why")
  • Orthogonal Reactivity: The significant difference in bond dissociation energies (

    
    ) allows for sequential functionalization without protecting groups.
    
  • Metabolic Blocking: The fluorine atom, if left unreacted, blocks metabolic oxidation at the para-position. If displaced, it serves as a clean attachment point.

  • Permeability Balance: Pure PEG linkers often suffer from poor permeability due to high TPSA. The inclusion of the lipophilic benzene ring modulates the LogP, potentially improving cell membrane penetration.

Synthetic Workflow Visualization

The following diagram illustrates the divergent pathways for utilizing this intermediate.

PROTAC_Synthesis Start 4-Bromo-2-(2-ethoxyethoxy) -1-fluorobenzene PathA Route A: Suzuki First (Recommended) Start->PathA Pd(dppf)Cl2 Boronic Acid PathB Route B: SNAr First (Specific Cases) Start->PathB Strong Nuc. High Temp InterA Intermediate A: Ligand 1 Attached via C-C PathA->InterA FinalA Final PROTAC: Ligand 2 Attached via SNAr InterA->FinalA Amine/Thiol Base, Heat InterB Intermediate B: Ligand 2 Attached via C-N/O PathB->InterB FinalB Final PROTAC: Ligand 1 Attached via Suzuki InterB->FinalB Pd Catalyst Cross-Coupling

Caption: Divergent synthetic routes. Route A is preferred to avoid exposing sensitive ligands to the harsh conditions often required for the


 step on an electron-rich ring.

Detailed Experimental Protocols

Phase 1: Functionalization of C-Br (Suzuki-Miyaura Coupling)

This step attaches the first ligand (e.g., a Cereblon-binding Thalidomide analog or a VHL ligand) to the aryl core.

Reagents:

  • Substrate: 4-Bromo-2-(2-ethoxyethoxy)-1-fluorobenzene (1.0 eq)

  • Coupling Partner: Ligand-Arylboronic Pinacol Ester (1.1 eq)

  • Catalyst:

    
     (0.05 eq)
    
  • Base:

    
     (3.0 eq, 2M aqueous)[2]
    
  • Solvent: 1,4-Dioxane (degassed)

Protocol:

  • Setup: In a microwave vial or sealed tube, combine the aryl bromide substrate, boronate ester, and palladium catalyst.

  • Inert Atmosphere: Seal the vessel and purge with Nitrogen (

    
    ) or Argon for 5 minutes.
    
  • Solvent Addition: Add degassed 1,4-Dioxane (0.1 M concentration relative to substrate) and the aqueous

    
     solution.
    
  • Reaction: Heat to 80–90°C for 4–12 hours. Monitor conversion by LC-MS (Target mass: MW of Ligand + Substrate - Br + H).

    • Note: The Fluorine atom remains intact under these conditions.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Phase 2: Functionalization of C-F (Nucleophilic Aromatic Substitution - )

This step displaces the fluorine with a nucleophile (typically a primary or secondary amine linked to the second ligand).

Critical Challenge: The alkoxy group at the ortho position is an Electron Donating Group (EDG), which deactivates the ring toward nucleophilic attack. Standard


 conditions (mild heat) may fail. Forcing conditions are required.

Reagents:

  • Substrate: Intermediate from Phase 1 (1.0 eq)

  • Nucleophile: Amine-functionalized Ligand (e.g., Pomalidomide-linker-NH2) (1.2 – 1.5 eq)

  • Base: DIPEA (3.0 eq) or

    
     (for phenols/thiols)
    
  • Solvent: DMSO or NMP (anhydrous)

Protocol:

  • Dissolution: Dissolve the Intermediate and the Amine Nucleophile in anhydrous DMSO (0.2 M).

  • Activation: Add DIPEA.

  • Thermal Cycle: Heat the reaction to 100–120°C .

    • Optimization: If conversion is low after 6 hours, increase temperature to 140°C or switch base to

      
      .
      
    • Microwave Alternative: Microwave irradiation at 130°C for 30-60 minutes often improves yield and reduces degradation of the ligands.

  • Monitoring: Monitor for the disappearance of the Fluorinated intermediate. The product peak should show a mass shift corresponding to the loss of HF.

  • Workup: Dilute with water (precipitate may form). Extract with DCM or EtOAc.

    • Caution: DMSO is difficult to remove; extensive water washes or lyophilization may be needed.

Troubleshooting & Optimization Guide

IssueRoot CauseCorrective Action
Sluggish

Reaction
The ortho-ethoxy group donates electron density, stabilizing the ring against nucleophilic attack.1. Switch solvent to NMP (higher boiling point).2. Use Microwave heating.3. If using an amine, ensure it is not sterically hindered.
Hydrodehalogenation (Loss of F/Br) Pd-catalyst remains active or reducing conditions are too strong.Ensure complete removal of Pd catalyst after Step 1 (use scavenger resins like SiliaMetS®).
Regioselectivity Issues Nucleophile attacks the alkoxy group (rare) or other sites.Verify structure via 19F-NMR . The disappearance of the aryl fluoride signal (~ -110 to -130 ppm) confirms displacement.

References

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy.[3]

  • Beshara, C. S., et al. (2008). Nucleophilic Aromatic Substitution on Aryl Fluorides. Chemical Biology & Drug Design. (Contextual grounding on F-displacement kinetics).
  • Mapelli, C., et al. (2020). PEG-Linker Synthesis and Application in PROTACs. Precise PEG Application Notes.

  • BenchChem Technical Support. (2025). Reactivity of 4-(Benzyloxy)-2-bromo-1-fluorobenzene and analogs.

  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution Mechanisms.

Sources

Method

Palladium-catalyzed cross-coupling of brominated fluorobenzenes

An Application Guide to the Palladium-Catalyzed Cross-Coupling of Brominated Fluorobenzenes Introduction: The Strategic Importance of Fluorinated Aromatics The introduction of fluorine atoms into organic molecules profou...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Palladium-Catalyzed Cross-Coupling of Brominated Fluorobenzenes

Introduction: The Strategic Importance of Fluorinated Aromatics

The introduction of fluorine atoms into organic molecules profoundly alters their physical, chemical, and biological properties. In the realms of pharmaceutical and agrochemical development, the strategic placement of fluorine can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[1][2] Consequently, the synthesis of fluorinated aromatic compounds is a cornerstone of modern medicinal chemistry and materials science.[3]

Palladium-catalyzed cross-coupling reactions have emerged as one of the most powerful and versatile methodologies in synthetic organic chemistry, enabling the efficient formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds under relatively mild conditions.[3][4][5] Brominated fluorobenzenes are particularly valuable substrates in this context. The carbon-bromine bond provides a reactive handle for palladium catalysis, while the fluorine substituents impart the desired physicochemical properties to the final product. This guide provides an in-depth exploration of the core principles and practical protocols for leveraging these essential building blocks in key palladium-catalyzed transformations.

The Mechanistic Heartbeat: A Unified Catalytic Cycle

Nearly all palladium-catalyzed cross-coupling reactions are governed by a common mechanistic pathway involving a Pd(0)/Pd(II) catalytic cycle.[4][6] Understanding this cycle is fundamental to troubleshooting and optimizing these transformations. The three primary steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the brominated fluorobenzene. This is often the rate-limiting step. The electron-withdrawing nature of fluorine substituents generally makes the aromatic ring more electron-deficient, which can facilitate this oxidative addition step. The Pd(0) species is oxidized to a Pd(II) intermediate.

  • Transmetalation: The organic group (R') from an organometallic coupling partner (e.g., organoboron, organotin, organozinc) is transferred to the palladium(II) center, displacing the bromide. This assembles both desired organic fragments on the palladium atom.[7][8]

  • Reductive Elimination: The two organic groups (the fluorinated aryl ring and R') couple and are expelled from the palladium center, forming the new C-C or C-heteroatom bond. This step regenerates the active Pd(0) catalyst, allowing the cycle to begin anew.[4][6]

Catalytic Cycle cluster_input1 cluster_input2 Pd0 Pd(0)L₂ OxAd Ar(F)-Pd(II)(Br)L₂ Pd0->OxAd Oxidative Addition Trans Ar(F)-Pd(II)(R)L₂ OxAd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Ar(F)-R Trans->Product ArBr Ar(F)-Br ArBr->OxAd R_M R-M R_M->Trans

General Catalytic Cycle for Cross-Coupling.

Key Experimental Parameters: The Scientist's Toolkit

Success in cross-coupling reactions requires the careful optimization of several interdependent variables.[4]

  • Palladium Precatalyst: While Pd(0) is the active catalyst, more stable and air-tolerant Pd(II) sources like Palladium(II) Acetate (Pd(OAc)₂) or Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) are commonly used. These are reduced in situ to generate the active Pd(0) species.[9]

  • Ligands: The choice of ligand is arguably the most critical factor. Ligands stabilize the palladium catalyst, modulate its reactivity, and facilitate the key steps of the catalytic cycle. For challenging substrates, including some brominated fluorobenzenes, bulky and electron-rich phosphine ligands (e.g., biarylphosphines like XPhos, SPhos, BrettPhos) are often required to promote efficient oxidative addition and reductive elimination.[4][10][11]

  • Base: A base is often essential, particularly in Suzuki and Buchwald-Hartwig reactions. It can activate the organometallic reagent (e.g., forming a boronate salt in Suzuki coupling) or deprotonate the nucleophile (e.g., the amine in Buchwald-Hartwig amination).[12][13] Common choices include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu).

  • Solvent: The solvent must solubilize the reactants and be stable at the required reaction temperature. Common solvents include toluene, dioxane, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF).

The following sections detail protocols for four of the most impactful palladium-catalyzed cross-coupling reactions, tailored for use with brominated fluorobenzene substrates.

Suzuki-Miyaura Coupling: For C-C Bond Formation

The Suzuki-Miyaura reaction is perhaps the most widely used cross-coupling method due to the stability, low toxicity, and commercial availability of the organoboron reagents.[7][14] It provides a powerful route to biaryls and other C-C linked structures. The base is crucial for activating the boronic acid to facilitate transmetalation.[13][15]

Experimental Protocol: Synthesis of a Fluorinated Biaryl

This protocol describes the coupling of 1-bromo-4-fluorobenzene with phenylboronic acid.

Suzuki Workflow start 1. Setup reagents 2. Add Reagents - Bromofluorobenzene - Boronic Acid - Base (Cs₂CO₃) - Pd Catalyst/Ligand start->reagents solvent 3. Add Solvent (e.g., Dioxane/H₂O) reagents->solvent degas 4. Degas Mixture (Argon sparging) solvent->degas heat 5. Heat Reaction (e.g., 100 °C) degas->heat monitor 6. Monitor (TLC/LC-MS) heat->monitor workup 7. Work-up (Quench, Extract) monitor->workup purify 8. Purify (Chromatography) workup->purify end 9. Characterize Product purify->end

General experimental workflow for Suzuki coupling.

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-bromo-4-fluorobenzene (1.0 equiv), phenylboronic acid (1.2 equiv), and cesium carbonate (Cs₂CO₃, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd₂(dba)₃ (0.01 equiv, 1 mol%), and the phosphine ligand, for example, SPhos (0.02 equiv, 2 mol%).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add degassed solvents, typically a mixture like 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 2-12 hours.[14]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Reagent/ParameterRecommended Quantity/ConditionPurpose
Brominated Fluorobenzene1.0 equivElectrophilic partner
Arylboronic Acid1.1 - 1.5 equivNucleophilic partner
Palladium Precatalyst0.5 - 5 mol%Catalyst source
Phosphine Ligand1 - 10 mol%Stabilizes and activates catalyst
Base (e.g., K₂CO₃, Cs₂CO₃)2.0 - 3.0 equivActivates boronic acid
SolventToluene, Dioxane, THF (+ H₂O)Reaction medium
Temperature80 - 110 °CProvides activation energy

Stille Coupling: An Alternative for C-C Bond Formation

The Stille reaction couples the aryl bromide with an organostannane (organotin) reagent.[16] A key advantage is the excellent functional group tolerance, as the reaction does not require a strong base.[17][18] However, the high toxicity of organotin compounds and the difficulty in removing tin byproducts are significant drawbacks.[18]

Experimental Protocol: Synthesis of a Fluorinated Vinylarene

This protocol describes the coupling of 1-bromo-2,4-difluorobenzene with tributyl(vinyl)tin.

Stille Workflow start 1. Setup reagents 2. Add Reagents - Bromodifluorobenzene - Organostannane - Pd Catalyst start->reagents solvent 3. Add Solvent (e.g., Toluene) reagents->solvent degas 4. Degas Mixture (Freeze-Pump-Thaw) solvent->degas heat 5. Heat Reaction (e.g., 100 °C) degas->heat monitor 6. Monitor (TLC/GC-MS) heat->monitor workup 7. Work-up (KF wash, Extract) monitor->workup purify 8. Purify (Chromatography) workup->purify end 9. Characterize Product purify->end

General experimental workflow for Stille coupling.

Step-by-Step Methodology:

  • Vessel Preparation: To a Schlenk flask, add 1-bromo-2,4-difluorobenzene (1.0 equiv) and the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv, 5 mol%).

  • Solvent and Reagent Addition: Under an inert atmosphere, add anhydrous, degassed toluene. Then, add tributyl(vinyl)tin (1.2 equiv) via syringe.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) and stir.

  • Monitoring: Follow the reaction's progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After completion, cool the mixture. To remove tin byproducts, dilute the reaction mixture with diethyl ether and wash with a saturated aqueous solution of potassium fluoride (KF). Stirring this two-phase mixture for 1-2 hours can help precipitate tributyltin fluoride, which can be removed by filtration through celite.

  • Extraction: Wash the organic layer with water and brine, dry over magnesium sulfate, filter, and concentrate.

  • Purification: Purify via flash column chromatography.

Reagent/ParameterRecommended Quantity/ConditionPurpose
Brominated Fluorobenzene1.0 equivElectrophilic partner
Organostannane1.1 - 1.5 equivNucleophilic partner
Palladium Catalyst1 - 5 mol%Catalyst
SolventToluene, DMF, THFAnhydrous reaction medium
Temperature80 - 110 °CProvides activation energy
Additive (optional)LiClCan accelerate transmetalation

Heck Coupling: For Alkenylation of Aryl Rings

The Heck reaction forms a C-C bond between the bromofluorobenzene and an alkene, typically yielding a substituted styrene derivative.[6][19] A base is required to neutralize the HBr generated during the catalytic cycle.[19]

Experimental Protocol: Synthesis of a Fluorinated Stilbene Derivative

This protocol describes the coupling of 1-bromo-4-fluorobenzene with styrene.

Heck Workflow start 1. Setup reagents 2. Add Reagents - Bromofluorobenzene - Alkene (Styrene) - Base (e.g., Na₂CO₃) - Pd Catalyst start->reagents solvent 3. Add Solvent (e.g., NMP) reagents->solvent degas 4. Degas Mixture solvent->degas heat 5. Heat Reaction (e.g., 120 °C) degas->heat monitor 6. Monitor (TLC/GC-MS) heat->monitor workup 7. Work-up (Filter, Extract) monitor->workup purify 8. Purify (Recrystallization) workup->purify end 9. Characterize Product purify->end

General experimental workflow for Heck coupling.

Step-by-Step Methodology:

  • Vessel Preparation: Combine 1-bromo-4-fluorobenzene (1.0 equiv), styrene (1.5 equiv), a base such as sodium carbonate (Na₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) in a reaction vessel.

  • Solvent Addition: Add a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or DMF.

  • Reaction: Stir the mixture under an inert atmosphere at an elevated temperature (e.g., 120-140 °C).

  • Monitoring: Monitor for the disappearance of the starting bromide via GC-MS.

  • Work-up: Cool the reaction mixture, dilute with water, and extract with a suitable organic solvent (e.g., ethyl acetate or toluene).

  • Purification: Wash the combined organic extracts, dry, and concentrate. The product can often be purified by recrystallization or column chromatography.

Reagent/ParameterRecommended Quantity/ConditionPurpose
Brominated Fluorobenzene1.0 equivElectrophilic partner
Alkene1.2 - 2.0 equivNucleophilic partner
Palladium Catalyst1 - 5 mol%Catalyst
Base (e.g., Et₃N, Na₂CO₃)1.5 - 2.5 equivNeutralizes HBr byproduct
SolventDMF, NMP, AcetonitrilePolar aprotic medium
Temperature100 - 140 °CProvides activation energy

Buchwald-Hartwig Amination: For C-N Bond Formation

This reaction is a cornerstone of medicinal chemistry, enabling the formation of aryl amines from aryl halides.[11][20] The reaction typically requires a strong, non-nucleophilic base and a bulky, electron-rich phosphine ligand to facilitate the challenging C-N reductive elimination step.[12][21]

Experimental Protocol: Synthesis of a Fluorinated Diphenylamine

This protocol describes the coupling of 1-bromo-4-fluorobenzene with aniline.

Buchwald-Hartwig Workflow start 1. Setup (Glovebox) reagents 2. Add Reagents - Bromofluorobenzene - Amine (Aniline) - Strong Base (NaOtBu) - Pd Precatalyst/Ligand start->reagents solvent 3. Add Solvent (e.g., Toluene) reagents->solvent seal 4. Seal Vessel solvent->seal heat 5. Heat Reaction (e.g., 100 °C) seal->heat monitor 6. Monitor (TLC/LC-MS) heat->monitor workup 7. Work-up (Quench, Filter, Extract) monitor->workup purify 8. Purify (Chromatography) workup->purify end 9. Characterize Product purify->end

General experimental workflow for Buchwald-Hartwig amination.

Step-by-Step Methodology:

  • Vessel Preparation (Inert Atmosphere): Inside a glovebox, charge a vial with 1-bromo-4-fluorobenzene (1.0 equiv), the palladium precatalyst (e.g., a G3-generation Buchwald precatalyst, 1-2 mol%), the bulky biarylphosphine ligand (if not using a precatalyst), and a strong base like sodium tert-butoxide (NaOtBu, 1.4 equiv).

  • Reagent Addition: Add aniline (1.2 equiv) and anhydrous, degassed toluene.

  • Reaction: Seal the vial and remove it from the glovebox. Heat the mixture with stirring in a heating block (e.g., 100 °C).

  • Monitoring: Monitor the reaction by LC-MS.

  • Work-up: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride. Dilute with ethyl acetate and filter through a pad of celite to remove palladium black. Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry, and concentrate.

  • Purification: Purify the crude material by flash column chromatography.

Reagent/ParameterRecommended Quantity/ConditionPurpose
Brominated Fluorobenzene1.0 equivElectrophilic partner
Amine1.1 - 1.5 equivNucleophilic partner
Palladium Precatalyst1 - 5 mol%Catalyst source
Bulky Phosphine Ligand1.5 - 10 mol%Essential for C-N coupling
Base (e.g., NaOtBu, LHMDS)1.2 - 2.0 equivDeprotonates amine
SolventToluene, DioxaneAnhydrous, non-protic medium
Temperature80 - 110 °CProvides activation energy

Conclusion

The palladium-catalyzed cross-coupling of brominated fluorobenzenes is an indispensable strategy for the synthesis of high-value fluorinated molecules. By understanding the fundamental catalytic cycle and carefully selecting the appropriate catalyst, ligand, base, and solvent system, researchers can effectively execute a wide range of transformations. The protocols for Suzuki-Miyaura, Stille, Heck, and Buchwald-Hartwig reactions provided herein serve as robust starting points for accessing diverse molecular architectures critical to the advancement of pharmaceuticals, agrochemicals, and functional materials.

References

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (2010). NobelPrize.org.
  • 17.2. Palladium catalyzed couplings. (n.d.). Lumen Learning - Organic Chemistry II.
  • Cross-Coupling Reactions Guide. (n.d.). MilliporeSigma.
  • 2.2: Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts.
  • Mechanism of palladium‐catalyzed cross‐coupling reactions between alkyl... (n.d.).
  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (2018). MDPI.
  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. (n.d.). University of Windsor.
  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. (2024). Journal of Pharmaceutical Chemistry & Research.
  • Effect of fluorine on palladium-catalyzed cross-coupling reactions of aryl bromides with trifluoromethyl aryl ketones via difluoroenol silyl or monofluoroenol silyl ethers. (2011).
  • Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboron
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers.
  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. (2025).
  • Palladium-Catalyzed Aryl
  • “Palladium-Catalyzed Coupling Reactions: Practical Aspects and Future Developments”. (2019).
  • Buchwald–Hartwig amin
  • Stille Coupling. (n.d.). OpenOChem Learn.
  • Stille Coupling. (n.d.). Organic Synthesis.
  • Stille reaction. (n.d.). Wikipedia.
  • Buchwald-Hartwig Amin
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2024). WuXi AppTec.
  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis.
  • Suzuki Coupling Reactions Using 3-Bromobenzo[b]thiophene-2-carbaldehyde. (2025). Benchchem.
  • Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. (2017). Beilstein Journal of Organic Chemistry.
  • Heck Reaction. (2023). Chemistry LibreTexts.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. (2025). MDPI.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube.
  • Heck Reaction—St

Sources

Application

Application Note: Strategic Introduction of Ethoxyethoxy Side Chains in Drug Design

This guide details the strategic incorporation of ethoxyethoxy (diethylene glycol monoethyl ether-derived) side chains in medicinal chemistry. This moiety acts as a "Mini-PEG" (polyethylene glycol) motif, offering a prec...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic incorporation of ethoxyethoxy (diethylene glycol monoethyl ether-derived) side chains in medicinal chemistry. This moiety acts as a "Mini-PEG" (polyethylene glycol) motif, offering a precise tool to modulate lipophilicity (LogD), aqueous solubility, and metabolic stability without the steric bulk of longer PEG chains.[1]

Executive Summary

The 2-(2-ethoxyethoxy)ethyl group (often abbreviated as the ethoxyethoxy or DEGEE side chain) represents a critical "linkerology" tool. Unlike simple alkyl chains, the ether oxygens act as hydrogen bond acceptors (HBA) without adding donors (HBD), lowering LogP while maintaining membrane permeability.[1] Unlike terminal hydroxyls, the ethyl cap prevents rapid Phase II conjugation (glucuronidation), extending half-life.[1] This guide provides validated protocols for introducing this moiety via Williamson Ether Synthesis and Mitsunobu Coupling , supported by metabolic rationale.[1]

Strategic Rationale (SAR & ADME)

The "Mini-PEG" Effect

Replacing a propyl or butyl chain with an ethoxyethoxy chain introduces amphiphilicity.

  • Solubility: The ether oxygens solvate water molecules, disrupting crystal lattice energy and improving thermodynamic solubility.[1]

  • Lipophilicity: Reduces LogP by approximately 1.0–1.5 units compared to the carbon-isostere (hexyl chain).

  • Metabolic Blocking: The terminal ethyl group protects the chain from rapid oxidation seen in terminal methyls of long alkyl chains, although

    
    -dealkylation remains a potential metabolic soft spot (mediated by CYP450).
    
Decision Matrix: When to use Ethoxyethoxy?

DecisionMatrix Start Lead Compound Optimization Problem Identify Liability Start->Problem Solubility Low Aqueous Solubility? Problem->Solubility Permeability Low Permeability (High PSA)? Problem->Permeability Metabolism High Metabolic Clearance? Problem->Metabolism Soln1 Use Ethoxyethoxy (Reduces LogP, maintains permeability) Solubility->Soln1 Yes Soln2 Avoid Large PEG (Use Ethoxyethoxy as 'Mini-PEG') Permeability->Soln2 If PSA < 140 Warning Check CYP Dealkylation Risk Metabolism->Warning If CYP3A4 substrate Warning->Soln1 If terminal Et is stable

Figure 1: Decision tree for incorporating ethoxyethoxy side chains during lead optimization.

Synthetic Methodologies

We present two primary methods. Method A is robust and scalable for phenolic or amine substrates.[1] Method B is milder, suitable for complex scaffolds with sensitive functional groups.[1]

Precursor Preparation

Commercially available 2-(2-ethoxyethoxy)ethanol (Transcutol) is the starting material.[1] For alkylation, it must be converted to the bromide or tosylate.[1]

Synthesis of 1-bromo-2-(2-ethoxyethoxy)ethane:

  • Reagents: 2-(2-ethoxyethoxy)ethanol, PBr

    
    .[1]
    
  • Yield: ~65-70%.[1][2][3][4]

  • Note: Distillation is required to remove phosphite byproducts which can poison subsequent Pd-catalyzed reactions if the chain is used in cross-couplings.[1]

Protocol A: Williamson Ether Synthesis (Alkylation)

Best for: Phenols, Indoles, and secondary Amines.[1] Scale: Milligram to Kilogram.

Materials
  • Substrate: Phenolic scaffold (1.0 equiv).

  • Alkylating Agent: 1-bromo-2-(2-ethoxyethoxy)ethane (1.2 – 1.5 equiv).[1]

  • Base: K

    
    CO
    
    
    
    (powdered, anhydrous, 2.0 equiv) or Cs
    
    
    CO
    
    
    (for less reactive phenols).[1]
  • Solvent: DMF (dimethylformamide) or CH

    
    CN (acetonitrile).[1]
    
  • Catalyst: TBAI (Tetrabutylammonium iodide) (0.1 equiv) – Critical for bromide displacement.

Step-by-Step Procedure
  • Preparation: Charge a flame-dried round-bottom flask with the phenolic substrate and anhydrous DMF (concentration ~0.2 M).

  • Deprotonation: Add powdered K

    
    CO
    
    
    
    . Stir at room temperature for 15 minutes. The suspension may turn yellow/orange (phenoxide formation).
  • Addition: Add 1-bromo-2-(2-ethoxyethoxy)ethane via syringe. Add TBAI catalyst.[1]

  • Reaction: Heat the mixture to 60–80 °C . Monitor by LC-MS.[1][5]

    • Expert Tip: Do not exceed 90 °C to avoid elimination of the bromide to the vinyl ether side product.

  • Workup:

    • Cool to RT. Dilute with EtOAc.

    • Wash 3x with water (to remove DMF) and 1x with brine.[1]

    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate.
  • Purification: Flash chromatography (hexane/EtOAc). The product will be significantly more polar than the starting phenol.

Data Summary: Base Selection

Base Solvent Temp (°C) Yield Comments

| K


CO

| DMF | 60 | 85% | Standard, cost-effective.[1] | | Cs

CO

| MeCN | Reflux | 92% | Best for sterically hindered phenols.[1] | | NaH | THF | 0 -> RT | 60% | Aggressive; risk of side reactions.[1] |
Protocol B: Mitsunobu Coupling

Best for: Aliphatic alcohols or when the bromide precursor is unavailable. Mechanism: Inverts stereochemistry (if chiral); activates the alcohol of the side chain.

Materials
  • Substrate: Phenol or acidic heterocycle (pKa < 11).[1][6]

  • Reagent: 2-(2-ethoxyethoxy)ethanol (1.2 equiv).[1]

  • Phosphine: PPh

    
     (Triphenylphosphine) (1.5 equiv) or Polymer-supported PPh
    
    
    
    (for easier cleanup).[1]
  • Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) (1.5 equiv).

  • Solvent: Anhydrous THF or Toluene.[1]

Step-by-Step Procedure
  • Dissolution: Dissolve the substrate, 2-(2-ethoxyethoxy)ethanol, and PPh

    
     in anhydrous THF under N
    
    
    
    atmosphere. Cool to 0 °C .[1][7]
  • Addition: Add DIAD dropwise over 20 minutes. The solution will turn yellow.

    • Expert Tip: The order of addition is crucial.[7] Adding DIAD last prevents the formation of the betaine intermediate in the absence of the nucleophile, reducing side reactions.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–24 hours.

  • Quench: Add a few drops of water.

  • Workup: Concentrate THF. Redissolve in Et

    
    O/Hexane (1:1).[1] PPh
    
    
    
    O (triphenylphosphine oxide) often precipitates out; filter it off.[1]
  • Purification: The removal of DIAD byproducts can be difficult. Use a gradient of 0-50% EtOAc in Hexanes.[1]

Experimental Workflow Diagram

SyntheticWorkflow Input Target Scaffold (Phenol/Amine) Choice Substrate Sensitivity? Input->Choice PathA Robust Scaffold (Method A: Alkylation) Choice->PathA No Base Sensitivity PathB Sensitive/Chiral (Method B: Mitsunobu) Choice->PathB Base Sensitive ReagentA Reagents: R-Br + K2CO3 + TBAI PathA->ReagentA ReagentB Reagents: R-OH + PPh3 + DIAD PathB->ReagentB ProcessA Heat 60°C, DMF ReagentA->ProcessA ProcessB 0°C -> RT, THF ReagentB->ProcessB Product Ethoxyethoxy-Modified Drug ProcessA->Product ProcessB->Product

Figure 2: Synthetic workflow for introducing ethoxyethoxy side chains.

Troubleshooting & Optimization

Common Issues
  • Elimination vs. Substitution (Method A):

    • Symptom:[6][7][8][9] Formation of vinyl ether byproduct.[1]

    • Fix: Lower temperature to 50 °C and switch solvent to Acetone (reflux) or Acetonitrile. Ensure the bromide is primary.

  • Purification Difficulties (Method B):

    • Symptom:[6][7][8][9][10] DIAD/PPh

      
      O co-elution.[1]
      
    • Fix: Use polymer-bound PPh

      
       or switch to ADDP (1,1'-(azodicarbonyl)dipiperidine) which forms an insoluble urea byproduct that can be filtered off.[1]
      
Metabolic Considerations

While the ethoxyethoxy chain improves solubility, the terminal ethyl ether is susceptible to CYP450-mediated O-dealkylation .[1]

  • Metabolite: The primary metabolite is often the alcohol (cleavage of the terminal ethyl) or the carboxylic acid (oxidation of the alcohol).

  • Mitigation: If high clearance is observed, consider fluorinating the terminal ethyl group (e.g., 2,2,2-trifluoroethoxy) to block metabolic abstraction of the alpha-proton.[1]

References

  • Mitsunobu Reaction Mechanism & Protocols

    • Title: The Mitsunobu Reaction: Origin, Mechanism, and Application.[1]

    • Source: Organic Synthesis / Wikipedia.[1]

    • URL:[Link][6]

  • Alkylation of Phenols (Tamsulosin Intermediate)

    • Title: Method for preparing 2-(2-ethoxyphenoxy) ethyl bromide.[1][3][8]

    • Source: Google Patents (CN103664538A).[1]

    • URL
  • Solubility & Physicochemical Properties

    • Title: Solubility of 5-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]-1,3-benzodioxole.[1][11]

    • Source: Solubility of Things.[1][12][13][14][15]

    • URL:[Link]

  • Synthesis of Bromide Precursor

    • Title: Preparation of beta-ethoxyethyl bromide.[1][2][16]

    • Source: Organic Syntheses, Coll.[1][2][7] Vol. 3, p.370 (1955).[1]

    • URL:[Link]

Sources

Method

Synthesis of solubility-enhancing fluorinated aromatic intermediates

Application Notes & Protocols Topic: Synthesis and Application of Solubility-Enhancing Fluorinated Aromatic Intermediates Audience: Researchers, Scientists, and Drug Development Professionals Abstract: The strategic inco...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Synthesis and Application of Solubility-Enhancing Fluorinated Aromatic Intermediates

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The strategic incorporation of fluorine into aromatic systems is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical properties and enhance its drug-like characteristics.[1][2] This guide provides a detailed exploration of the synthesis of fluorinated aromatic intermediates, with a focus on their role in improving aqueous solubility. We present field-proven, step-by-step protocols for two of the most robust and versatile synthetic methodologies: the Suzuki-Miyaura cross-coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. Beyond mere procedures, this document elucidates the mechanistic rationale behind experimental choices, offers insights into characterization techniques like ¹⁹F NMR, and details a protocol for assessing the critical parameter of aqueous solubility. This application note is designed to equip researchers with the practical knowledge and foundational understanding required to design, synthesize, and evaluate novel fluorinated compounds for accelerated drug discovery programs.

The Foundational Role of Fluorine in Drug Design

The introduction of fluorine into a drug candidate is a widely employed strategy to address multifaceted challenges in drug development, from metabolic stability to target affinity.[2] Its unique electronic properties—being the most electronegative element yet similar in size to a hydrogen atom—allow for strategic molecular modifications without drastic steric penalties.[2]

  • Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, making it resistant to enzymatic cleavage.[3][4] Placing fluorine at metabolically labile positions can effectively block oxidative metabolism, thereby increasing the drug's half-life.[3][4]

  • Modulated Lipophilicity and Solubility: While often increasing lipophilicity (logP), strategic fluorination, particularly on aromatic rings, can paradoxically enhance aqueous solubility. This is achieved by altering the molecule's crystal lattice energy and modulating pKa. The electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups (like amines), increasing their ionization and solubility at physiological pH.[1][4]

  • Improved Binding Affinity: Fluorine can participate in favorable intermolecular interactions within a protein's binding pocket, including dipole-dipole interactions and weak hydrogen bonds, which can lead to enhanced potency and selectivity.[3][5]

  • Conformational Control: The introduction of fluorine can alter the conformational preferences of a molecule. This stereo-electronic effect can lock the molecule into a more biologically active conformation, improving its affinity for the target receptor.[1]

Strategic Pathways to Aromatic Fluorination

The synthesis of fluorinated aromatics can be broadly approached in two ways: direct fluorination of a pre-existing aromatic ring or the use of pre-fluorinated building blocks in cross-coupling reactions.

  • Direct Fluorination: This involves introducing a fluorine atom directly onto an aromatic scaffold.

    • Nucleophilic Aromatic Substitution (SₙAr): This method is effective for electron-deficient aromatic rings, where a leaving group (e.g., -Cl, -NO₂) is displaced by a nucleophilic fluoride source like KF or CsF.[6][7] The reaction scope has been expanded recently to include unactivated fluoroarenes through photoredox catalysis.[8]

    • Electrophilic Fluorination: This approach uses reagents with an electrophilic fluorine source (e.g., Selectfluor®, NFSI) to fluorinate electron-rich aromatic systems.[6][9][10] The mechanism is complex and can proceed via an Sₙ2-type or a single-electron transfer (SET) pathway.[9][10]

  • Building Block Approach (Cross-Coupling): This is often the more versatile and widely used strategy in drug discovery. It involves coupling readily available fluorinated aromatic building blocks (e.g., boronic acids, halides) with other molecular fragments. This method allows for the rapid generation of diverse compound libraries.[11] The protocols detailed in this guide focus on this powerful approach.

G cluster_start cluster_strategy cluster_methods cluster_direct_types cluster_bb_types start Synthesize Fluorinated Aromatic Intermediate strategy Choose Fluorination Strategy start->strategy direct Direct Fluorination strategy->direct Late-stage introduction on existing scaffold building_block Building Block Approach (Cross-Coupling) strategy->building_block Rapid library synthesis, high diversity nucleophilic Nucleophilic (SNAr) (Electron-Poor Rings) direct->nucleophilic electrophilic Electrophilic (Electron-Rich Rings) direct->electrophilic suzuki Suzuki-Miyaura (C-C) (Protocol 3.1) building_block->suzuki buchwald Buchwald-Hartwig (C-N) (Protocol 3.2) building_block->buchwald

Caption: Decision workflow for selecting a fluorination strategy.

Key Synthetic Protocols

The following protocols provide robust, generalizable methods for synthesizing two critical classes of fluorinated aromatic intermediates.

Protocol: Synthesis of Fluorinated Biaryls via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a pillar of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds with high efficiency and functional group tolerance.[3] It is an indispensable tool for creating fluorinated biaryl scaffolds, which are prevalent in pharmaceuticals.[3]

Experimental Protocol:

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the fluorinated arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum, and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Solvent and Catalyst Addition: Add the degassed solvent (e.g., Dioxane/H₂O, Toluene, or iPrOH/H₂O) via syringe.[12] Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol %) and, if necessary, the ligand (e.g., a Buchwald-type ligand, 2-10 mol %).

  • Reaction: Place the vial in a pre-heated oil bath or heating block (typically 80-110 °C) and stir vigorously for the specified time (2-24 hours).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Mechanism & Rationale: The reaction proceeds via a well-established catalytic cycle. The choice of catalyst, ligand, base, and solvent is critical and substrate-dependent. For sterically hindered or electron-deficient partners, specialized phosphine ligands (e.g., Buchwald-type) are often required to facilitate the rate-limiting oxidative addition and subsequent reductive elimination steps.[12]

G Pd0 Pd(0)L₂ OxAdd Ar¹-Pd(II)(X)L₂ Pd0->OxAdd Ar¹-X OA_label Oxidative Addition Trans Ar¹-Pd(II)(Ar²)L₂ OxAdd->Trans Ar²-B(OR)₂ (Base) TM_label Transmetalation Trans->Pd0 Ar¹-Ar² RE_label Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

Data Presentation: Suzuki-Miyaura Coupling Examples

EntryAryl HalideFluorinated Boronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
14-Bromoanisole3-Fluorophenylboronic acidPd(dppf)Cl₂ (2)K₂CO₃Dioxane/H₂O9092
22-Chloropyridine4-(Trifluoromethyl)phenylboronic acidPd₂(dba)₃/SPhos (1/2)K₃PO₄Toluene11085
31-Iodonaphthalene2,4-Difluorophenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃DME/H₂O8588
Protocol: Synthesis of Fluorinated Anilines via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has transformed the synthesis of aryl amines, which are vital components of countless pharmaceuticals.[13][14] This palladium-catalyzed reaction enables the coupling of aryl halides with a vast range of amines under relatively mild conditions, tolerating many functional groups that are incompatible with older methods.[13][14]

Experimental Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 equiv.), the palladium precatalyst (e.g., G3-XPhos, 1-3 mol %), the ligand, and the base (e.g., NaOt-Bu, K₃PO₄, 1.4-2.0 equiv.) to a reaction vial with a stir bar.

  • Reagent Addition: Add the solvent (e.g., Toluene, Dioxane). Add the amine (1.2-1.5 equiv.). For solid amines, add them in step 1.

  • Reaction: Seal the vial and heat to the desired temperature (typically 80-120 °C) with vigorous stirring for 1-24 hours.

  • Monitoring: Track the reaction's progress using TLC or LC-MS.

  • Workup: After cooling, dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Extraction: Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Mechanism & Rationale: Similar to the Suzuki coupling, this reaction follows a Pd(0)/Pd(II) catalytic cycle. The choice of a sterically hindered, electron-rich phosphine ligand is paramount. These ligands promote the formation of the active monoligated Pd(0) species, accelerate the oxidative addition step (especially with aryl chlorides), and facilitate the final, often challenging, reductive elimination step to form the C-N bond.[13][14]

G Pd0 Pd(0)L OxAdd Ar-Pd(II)(X)L Pd0->OxAdd Ar-X OA_label Oxidative Addition Amide [Ar-Pd(II)(NR¹R²)L] OxAdd->Amide HNR¹R² (Base, -HBX) LA_label Ligand Association Amide->Pd0 Ar-NR¹R² RE_label Reductive Elimination

Caption: Workflow for kinetic aqueous solubility assay.

Data Presentation: Impact of Fluorination on Solubility

CompoundStructureKinetic Solubility (μM)
Parent AnilinePh-NH₂15
Fluorinated Analog 4-F-Ph-NH₂ 45
Parent BiarylPh-Ph< 5
Fluorinated Analog 4-F-Ph-Ph 20

Note: Data is representative and intended for illustrative purposes.

References

  • Electrophilic fluorination - Wikipedia. Available at: [Link]

  • Fluorinated building blocks in drug design: new pathways and targets - PMC. Available at: [Link]

  • Synthesis of Fluorinated Aromatic Compounds by One-Pot Benzyne Generation and Nucleophilic Fluorination | Australian Journal of Chemistry. Available at: [Link]

  • How Is Fluorine Used in the Medical Field? - Inhance Technologies. Available at: [Link]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC. Available at: [Link]

  • Fluorine in drug discovery: Role, design and case studies. Available at: [Link]

  • Aqueous Solubility Assays - Creative Bioarray. Available at: [Link]

  • New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC. Available at: [Link]

  • Recent advances in green fluorine chemistry | ROC - Dove Medical Press. Available at: [Link]

  • Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents. Available at: [Link]

  • Method for introducing fluorine into an aromatic ring - Google Patents.
  • High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Available at: [Link]

  • Mechanism of electrophilic fluorination with Pd(iv): fluoride capture and subsequent oxidative fluoride transfer - Chemical Science (RSC Publishing). Available at: [Link]

  • New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing). Available at: [Link]

  • The Many Roles for Fluorine in Medicinal Chemistry - ResearchGate. Available at: [Link]

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Development of SₙAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration | Accounts of Chemical Research - ACS Publications. Available at: [Link]

  • Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale - CHIMIA. Available at: [Link]

  • Drug solubility: why testing early matters in HTS | BMG LABTECH. Available at: [Link]

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC. Available at: [Link]

  • Concerted nucleophilic aromatic substitution with ¹⁹F⁻ and ¹⁸F⁻ - Harvard DASH. Available at: [Link]

  • The role of fluorine in medicinal chemistry. Available at: [Link]

  • An Overview of Fluorine NMR - ResearchGate. Available at: [Link]

  • Novel method to synthesize valuable fluorinated drug compounds - ScienceDaily. Available at: [Link]

  • A new way to prepare fluorinated pharmaceuticals | MIT News. Available at: [Link]

  • Novel method to synthesise valuable fluorinated drug compounds - NUS. Available at: [Link]

  • Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023 - PMC. Available at: [Link]

  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring | Organic Letters - ACS Publications. Available at: [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - MDPI. Available at: [Link]

  • Chapter 3: Synthetic Methods for Primary Anilines - Books.
  • Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation - MDPI. Available at: [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. Available at: [Link]

  • Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. Available at: [Link]

  • Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC - NIH. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • ¹⁹F-centred NMR analysis of mono-fluorinated compounds - Semantic Scholar. Available at: [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - Semantic Scholar. Available at: [Link]

  • Biaryl synthesis by C-C coupling - Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides - PRISM. Available at: [Link]

Sources

Application

Buchwald-Hartwig amination of 4-Bromo-2-(2-ethoxyethoxy)-1-fluorobenzene

An In-Depth Technical Guide to the Buchwald-Hartwig Amination of 4-Bromo-2-(2-ethoxyethoxy)-1-fluorobenzene Authored by: A Senior Application Scientist This application note provides a comprehensive guide for researchers...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Buchwald-Hartwig Amination of 4-Bromo-2-(2-ethoxyethoxy)-1-fluorobenzene

Authored by: A Senior Application Scientist

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the . This versatile building block, upon successful amination, yields valuable scaffolds for medicinal chemistry and materials science. This document delivers not only a step-by-step protocol but also the underlying scientific principles, optimization strategies, and troubleshooting advice to ensure reproducible and high-yielding results.

Introduction: The Power of C-N Bond Formation

The Buchwald-Hartwig amination is a pillar of modern organic synthesis, providing a powerful and versatile palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[3][4] Traditional methods for creating these bonds often suffer from harsh conditions, limited substrate scope, and poor functional group tolerance.[1] The Buchwald-Hartwig reaction overcomes many of these limitations, enabling the coupling of a vast array of aryl halides and amines under relatively mild conditions.[5]

This guide focuses on the specific application of this methodology to 4-Bromo-2-(2-ethoxyethoxy)-1-fluorobenzene, a substrate featuring an electron-rich aromatic core with ether and fluoro functionalities. The successful amination of this compound provides a direct route to complex molecular architectures relevant to contemporary drug discovery programs.

Reaction Principle: The Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[6][7]

  • Oxidative Addition : The cycle begins when the active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide. This is often the rate-determining step of the reaction.[8][9] The reactivity order for aryl halides typically follows Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[10]

  • Amine Coordination & Deprotonation : The amine nucleophile coordinates to the resulting Pd(II) complex. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido intermediate.[11][12] The choice of base is critical to facilitate this step without causing unwanted side reactions.[13]

  • Reductive Elimination : The final step involves the formation of the new C-N bond, which releases the desired N-arylated product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][8]

Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) Active Catalyst oa_complex L-Pd(II)(Ar)(Br) Oxidative Addition Complex pd0->oa_complex Oxidative Addition amido_complex L-Pd(II)(Ar)(NR'R'') Palladium-Amido Complex oa_complex->amido_complex Amine Coordination & Deprotonation amine_base + HNR'R'' - H-Base⁺Br⁻ amido_complex->pd0 Reductive Elimination product Ar-NR'R'' Product amido_complex->product reagents Ar-Br reagents->oa_complex

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Core Components & Optimization Strategy

A successful Buchwald-Hartwig amination hinges on the careful selection of four key components: the palladium source, ligand, base, and solvent.

ComponentRole & RationaleRecommended Starting Points
Palladium Source Serves as the catalyst. Modern precatalysts are preferred as they are often air-stable and generate the active Pd(0) species more cleanly and reliably than older sources like Pd(OAc)₂ or Pd₂(dba)₃.[10][14]XPhos Pd G3/G4, RuPhos Pd G3/G4 . These precatalysts are highly active and robust.[14]
Ligand Stabilizes the palladium center, enhances its reactivity, and facilitates both oxidative addition and reductive elimination. For electron-rich aryl bromides, bulky, electron-rich biaryl monophosphine ligands are essential.[1]XPhos, RuPhos, BrettPhos . The optimal choice often depends on the specific amine being used (primary vs. secondary).[14][15]
Base Facilitates the deprotonation of the amine. Strong, non-nucleophilic bases are typically used. For substrates with base-sensitive groups (like esters or, potentially, the ethoxyethoxy side chain), weaker inorganic bases can be advantageous, though they may require higher reaction temperatures.[2][14]NaOtBu, KOtBu, LHMDS (strong bases). Cs₂CO₃, K₃PO₄ (weaker bases for sensitive substrates).[10][14]
Solvent Provides the medium for the reaction. Must be anhydrous and deoxygenated. Aprotic solvents with relatively high boiling points are common.Toluene, 1,4-Dioxane, THF . Toluene is an excellent and widely used choice.[9][10]

Detailed Experimental Protocol

This protocol provides a reliable starting point for the amination of 4-Bromo-2-(2-ethoxyethoxy)-1-fluorobenzene with a generic secondary amine (e.g., Morpholine) on a 1.0 mmol scale.

Reagents & Materials
ReagentMW ( g/mol )Amount (mg)MmolEquivalents
4-Bromo-2-(2-ethoxyethoxy)-1-fluorobenzene293.132931.01.0
Morpholine87.121051.21.2
XPhos Pd G3883.5417.70.020.02 (2 mol%)
Sodium tert-butoxide (NaOtBu)96.101351.41.4
Anhydrous Toluene-5 mL--
Equipment
  • Oven-dried 10-25 mL Schlenk tube or reaction vial with a magnetic stir bar

  • Inert gas (Argon or Nitrogen) line with manifold

  • Syringes and needles

  • Magnetic stirrer hotplate

  • Standard laboratory glassware for workup and purification

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Solids (Substrate, Catalyst, Base) to oven-dried vial B 2. Purge with Inert Gas A->B C 3. Add Solvent & Amine B->C D 4. Heat & Stir (100 °C, 12-24h) C->D E 5. Cool & Dilute (Ethyl Acetate) D->E F 6. Filter through Celite® E->F G 7. Wash & Dry Organic Layer F->G H 8. Concentrate G->H I 9. Column Chromatography H->I

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure
  • Reaction Setup : To an oven-dried Schlenk tube containing a magnetic stir bar, add 4-Bromo-2-(2-ethoxyethoxy)-1-fluorobenzene (293 mg, 1.0 mmol), XPhos Pd G3 (17.7 mg, 0.02 mmol), and Sodium tert-butoxide (135 mg, 1.4 mmol). This step is best performed in a glovebox.[6] If a glovebox is not available, add the solids quickly under a positive flow of inert gas.

  • Inert Atmosphere : Seal the Schlenk tube with a septum cap, and purge and backfill with argon or nitrogen three times.

  • Solvent and Reagent Addition : Add anhydrous, degassed toluene (5 mL) via syringe. Finally, add morpholine (105 µL, 1.2 mmol) via syringe.

  • Reaction : Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.[6]

  • Monitoring : The reaction progress can be monitored by taking small aliquots and analyzing them by Thin-Layer Chromatography (TLC) or LC-MS.[16]

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL).

  • Filtration : Filter the mixture through a short plug of Celite® to remove the palladium catalyst and inorganic salts. Wash the Celite® pad with additional ethyl acetate (10 mL).[6]

  • Extraction : Combine the organic filtrates and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification : Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the final product.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Yield Inactive Catalyst : Impurities (air, moisture) have deactivated the catalyst. The active Pd(0) species did not form efficiently.[14]Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere. Use high-purity, anhydrous/degassed reagents and solvents. Switch to a more robust precatalyst.[16]
Suboptimal Conditions : The chosen ligand, base, or temperature is not suitable for the specific substrate combination.Systematically screen other ligands (e.g., RuPhos) and bases (e.g., K₃PO₄, LHMDS). Vary the reaction temperature between 80-120 °C.[17]
Formation of Palladium Black Catalyst Decomposition : The reaction temperature is too high, or the ligand is not effectively stabilizing the palladium.Lower the reaction temperature and increase the reaction time. Ensure the ligand-to-palladium ratio is appropriate (typically 1.2:1 to 2:1 if not using a precatalyst).[16]
Hydrodehalogenation Side Product Presence of a Hydrogen Source : Trace water in the reaction mixture can lead to the reduction of the aryl bromide starting material.Use rigorously dried solvents and reagents. Ensure the inert gas used for purging is dry.[14]
Incomplete Reaction Poor Solubility : Reagents, particularly the inorganic base, may not be sufficiently soluble or well-dispersed.Ensure vigorous stirring. Grinding the base before use or adding Celite to the reaction mixture can help prevent clumping and improve reaction rates.[10] Consider a different solvent system if solubility is a major issue.[16]

Safety Precautions

  • General Handling : This reaction should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory.

  • Reagent Hazards : Palladium catalysts are heavy metals and should be handled with care. Phosphine ligands can be toxic and air-sensitive. Sodium tert-butoxide is a strong, corrosive base. Toluene is a flammable and volatile organic solvent. Review the Safety Data Sheet (SDS) for each reagent before use.

  • Reaction Hazards : Palladium-catalyzed cross-coupling reactions can be exothermic, especially on a larger scale.[18] Proper temperature control is essential. The reaction is run under positive pressure at elevated temperatures; ensure the reaction vessel is properly sealed and a blast shield is used.[19]

Conclusion

The Buchwald-Hartwig amination is an indispensable tool in modern synthetic chemistry. The protocol and guidelines presented here offer a robust and well-rationalized approach for the successful amination of 4-Bromo-2-(2-ethoxyethoxy)-1-fluorobenzene. By understanding the roles of each component and anticipating potential challenges, researchers can confidently and efficiently synthesize valuable arylamine products for a wide range of applications in science and industry.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. L. (2020). Details of the Buchwald–Hartwig amination mechanism are investigated under varying synthetic conditions. ACS Catalysis. Retrieved from [Link]

  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. Retrieved from [Link]

  • Viciu, M. S., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969. Retrieved from [Link]

  • Bera, S. S., et al. (2025). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. Retrieved from [Link]

  • PubMed. (2014, December 19). Role of the base in Buchwald-Hartwig amination. Retrieved from [Link]

  • Norrby, P. O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). The Role of the Base in Buchwald-Hartwig Amination. Retrieved from [Link]

  • Bera, S. S., et al. (2025). Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. Chemical Reviews. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Liu, Y., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21636-21644. Retrieved from [Link]

  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? Retrieved from [Link]

  • ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald‐Hartwig amination. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]

  • Zapf, A., & Beller, M. (2002). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. Topics in Catalysis, 19(1), 101-109. Retrieved from [Link]

  • ResearchGate. (n.d.). Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd under conventional heating. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022, May 22). Buchwald-Hartwig coupling troubleshooting. Retrieved from [Link]

  • Sytnyk, K., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18213-18223. Retrieved from [Link]

  • Sheng, M., et al. (2019). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development, 23(11), 2372-2394. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1076-1082. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing debromination side reactions in fluorobenzene synthesis

Topic: Preventing Debromination Side Reactions in Fluorobenzene Synthesis Executive Summary In the synthesis of fluorinated aromatics, "debromination" typically manifests in two distinct failure modes: Hydrodebromination...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Debromination Side Reactions in Fluorobenzene Synthesis

Executive Summary

In the synthesis of fluorinated aromatics, "debromination" typically manifests in two distinct failure modes: Hydrodebromination (reduction of Ar-Br to Ar-H) and Loss of Selectivity (unintended exchange of Br for F during the fluorination of another site). This guide addresses the mechanistic roots of these failures—primarily adventitious water, competing Pd-hydride cycles, and thermal degradation—and provides self-validating protocols to eliminate them.

Module 1: Troubleshooting & FAQs
Q1: I am performing a Pd-catalyzed fluorination of an aryl bromide. Why is my major byproduct the reduced arene (Ar-H) instead of the fluoride?

Diagnosis: You are experiencing Hydrodebromination . This occurs when the oxidative addition complex (L-Pd-Ar-Br) undergoes a side reaction with a hydride source before it can undergo transmetallation with fluoride or reductive elimination.

The Mechanism: In palladium catalysis, if the rate of reductive elimination (Ar-F bond formation) is slow, the highly reactive Pd(II) intermediate seeks alternative pathways. The most common culprit is


-hydride elimination  from the ligand or H-abstraction  from the solvent/base (often trace water or amine bases acting as H-donors).

Corrective Actions:

  • Switch to Bulky Ligands: Use ligands like

    
    BuBrettPhos  or AlPhos . These bulky biaryl phosphine ligands accelerate the difficult C-F reductive elimination step, outcompeting the slower hydrodebromination pathway.
    
  • Eliminate Hydride Sources: Avoid solvents with abstractable

    
    -hydrogens if possible. Ensure bases (like 
    
    
    
    or
    
    
    ) are strictly anhydrous (see Protocol A).
  • Use a "Dummy" Oxidant: In some catalytic cycles (e.g., Ritter's Pd(III) manifolds), an oxidant like Selectfluor is used. Ensure the oxidant stoichiometry is precise to prevent radical H-abstraction.

Q2: During a Halex (SNAr) reaction to replace a chloride, my bromine substituent is also disappearing. How do I stop this?

Diagnosis: Thermal Scrambling and Non-Selective Nucleophilic Attack. The Halex reaction typically requires high temperatures (


). At these energies, the nucleophilic difference between Cl and Br is marginalized, and the C-Br bond (being weaker than C-Cl) becomes a liability.

Corrective Actions:

  • Phase Transfer Catalysis (PTC): Utilize tetraphenylphosphonium bromide (

    
    ) or 18-crown-6. This increases the solubility of the fluoride ion in non-polar solvents, allowing you to lower the reaction temperature  by 30–50°C. Lower heat favors the kinetic product (substitution of the more electron-deficient site) over thermodynamic scrambling.
    
  • Solvent Switch: Move from DMSO (which can decompose to form H-sources at high temp) to Sulfolane or Benzonitrile , which are more thermally stable and less prone to participating in radical debromination.

Q3: My fluoride source is "99% anhydrous," but I still see inconsistent yields and debromination. Why?

Diagnosis: The "Water Trap" Effect. Commercial "anhydrous" KF or CsF is highly hygroscopic. Even 100 ppm of water can poison the surface of the salt, forming a lattice that traps fluoride ions and generates HF (acidic), which promotes protonation (debromination) of the aryl species.

Corrective Action: Implement the "Desert Protocol" (Azeotropic Drying) immediately before every reaction. Do not trust the bottle label.

Module 2: Visualizing the Failure Pathways

The following diagram illustrates the "Fork in the Road" for a Palladium-catalyzed system. The goal is to force the system down the green path (Reductive Elimination) and block the red path (Hydrodebromination).

Pd_Fluorination_Pathways Start Start: Aryl Bromide (Ar-Br) OxAdd Oxidative Addition (L-Pd-Ar-Br) Start->OxAdd + Pd(0) Pd0 Pd(0) Catalyst Decision Critical Junction OxAdd->Decision TransMetal Ligand Exchange / Transmetallation (L-Pd-Ar-F) Decision->TransMetal Bulky Ligand (tBuBrettPhos) Anhydrous Conditions Hydride Pd-Hydride Species (L-Pd-Ar-H) Decision->Hydride Slow Kinetics Protic Impurities RedElim Reductive Elimination TransMetal->RedElim RedElim->Pd0 Regenerate Product Product: Aryl Fluoride (Ar-F) RedElim->Product H_Source H-Source Present (Water/Solvent/Ligand) H_Source->Hydride SideProduct Side Product: Hydrodebromination (Ar-H) Hydride->SideProduct Reductive Elim.

Figure 1: Mechanistic divergence in Pd-catalyzed fluorination. The presence of bulky ligands accelerates the green path, while moisture or slow kinetics opens the red path to debromination.

Module 3: Experimental Protocols
Protocol A: The "Desert Protocol" (Azeotropic Drying of KF/CsF)

Standard vacuum drying is insufficient for fluorination chemistry. This method uses azeotropic distillation to physically carry water out of the salt lattice.

Reagents:

  • Potassium Fluoride (KF) or Cesium Fluoride (CsF)[1][2]

  • Anhydrous Toluene or Benzene

  • Grinding apparatus (mortar/pestle inside glovebox is ideal)

Step-by-Step:

  • Pulverize: Finely grind the fluoride salt. Surface area is the rate-limiting factor in Halex reactions.

  • Suspend: Place the salt in a reaction flask and cover with anhydrous toluene (10 mL per gram of salt).

  • Distill: Heat the mixture to reflux equipped with a Dean-Stark trap or simple distillation head. Distill off the toluene. The water forms a low-boiling azeotrope with toluene and is removed.

  • Vacuum Bake: Once the solvent is removed, apply high vacuum (<0.1 mbar) to the flask while keeping it at 100°C for 2 hours.

  • Backfill: Backfill with Argon/Nitrogen. The salt is now "reactive grade."

Protocol B: Ligand Selection for Pd-Catalyzed Fluorination

Choosing the right ligand is the single most effective way to prevent hydrodebromination.

LigandSteric BulkRec. ApplicationDebromination RiskNotes

BuBrettPhos
Very HighGeneral Ar-Br fluorinationLow The "Gold Standard" for preventing side reactions. Promotes rapid reductive elimination.
AlPhos HighLate-stage functionalizationLow Excellent for complex substrates prone to reduction.
BrettPhos HighAmination (Not Fluorination)High Often leads to slower C-F bond formation, allowing debromination to compete.
BINAP/DPPF Low/MedOlder protocolsCritical High risk of Ar-H formation; rarely effective for difficult fluorinations.
Module 4: Halex Selectivity Logic

When trying to fluorinate a specific site (e.g., a chloride) while preserving a bromine on the same ring, you must exploit the Bond Dissociation Energy (BDE) and Electrophilicity hierarchy.

Halex_Selectivity Input Substrate: 1-Bromo-4-chloronitrobenzene Condition_A High Temp (>180°C) Standard KF Input->Condition_A Condition_B Mod. Temp (130°C) KF + 18-Crown-6 Input->Condition_B Result_A Scrambled Product: Mixture of F/Cl/Br exchange Condition_A->Result_A Loss of Kinetic Control Result_B Target Product: 1-Bromo-4-fluoronitrobenzene Condition_B->Result_B SNAr at Activated Site Only

Figure 2: Selectivity control in Halex reactions. Lowering temperature via Phase Transfer Catalysts (18-Crown-6) preserves the weaker C-Br bond while allowing the activated C-Cl bond to react.

References
  • Buchwald, S. L., et al. (2014).[3] "Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides." Journal of the American Chemical Society. [Link][3]

  • Ritter, T., et al. (2013).[4][5][6] "Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives." Journal of the American Chemical Society. [Link]

  • Grushin, V. V. (2010). "The Organometallic Fluorine Chemistry of Palladium and Rhodium: Studies toward Aromatic Fluorination." Accounts of Chemical Research. [Link]

  • Finger, G. C., et al. (1959). "Aromatic Fluorine Compounds. VIII. Plant Growth Regulators and Intermediates." Journal of the American Chemical Society. [Link]

  • Sanford, M. S., et al. (2013). "Cu-Mediated Fluorination of Aryl Trifluoroborates with Potassium Fluoride." Journal of the American Chemical Society. [Link]

Sources

Optimization

Technical Support Center: Handling Moisture Sensitivity in 4-Bromo-2-(2-ethoxyethoxy)-1-fluorobenzene Reactions

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for handling 4-Bromo-2-(2-ethoxyethoxy)-1-fluorobenzene, a key intermediate that is sensitive t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for handling 4-Bromo-2-(2-ethoxyethoxy)-1-fluorobenzene, a key intermediate that is sensitive to moisture. This document offers troubleshooting advice and answers to frequently asked questions to ensure the success of your reactions.

I. Frequently Asked Questions (FAQs)

Q1: Why is 4-Bromo-2-(2-ethoxyethoxy)-1-fluorobenzene considered moisture-sensitive?

The primary reason for its moisture sensitivity lies in the reactivity of the aryl bromide and the potential for the ether linkages to undergo hydrolysis under certain conditions, especially in the presence of strong acids or bases which can be formed from reactions with impurities. The main concern is often not the starting material itself, but its intended use in subsequent moisture-sensitive reactions, such as Grignard reagent formation or cross-coupling reactions.[1] In these cases, even trace amounts of water can have a significant negative impact on the reaction's success.[2]

Q2: What are the visible signs of moisture contamination in my reaction?

Visible signs of moisture contamination can vary depending on the specific reaction being performed. In the case of Grignard reagent formation, a common application for this compound, you might observe a failure of the reaction to initiate (no cloudiness or bubbling) or the formation of a white precipitate (magnesium hydroxide). For other reactions, you may see a lower than expected yield, the formation of unexpected byproducts, or a change in the reaction mixture's color.[3]

Q3: Can I use 4-Bromo-2-(2-ethoxyethoxy)-1-fluorobenzene directly from the bottle?

While suppliers of high-purity reagents take measures to exclude moisture, it is best practice to assume that some level of moisture may be present, especially if the bottle has been opened previously. For highly moisture-sensitive reactions, it is recommended to dry the solvent and other reagents thoroughly and to handle the 4-Bromo-2-(2-ethoxyethoxy)-1-fluorobenzene under an inert atmosphere.[4]

Q4: What is the best way to store 4-Bromo-2-(2-ethoxyethoxy)-1-fluorobenzene?

To maintain its integrity, 4-Bromo-2-(2-ethoxyethoxy)-1-fluorobenzene should be stored in a tightly sealed container in a dry, cool place.[5] For long-term storage, or if the compound is particularly sensitive, storing it inside a desiccator or a glovebox with an inert atmosphere is recommended to protect it from atmospheric moisture.[6][7]

Q5: What are the consequences of moisture in a reaction involving this compound?

The primary consequence is a significant reduction in the yield of the desired product.[4] Water can react with organometallic reagents (like Grignard reagents) to quench them, rendering them inactive. It can also lead to the formation of side products through hydrolysis or other undesired reactions, complicating the purification process.[8]

II. Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during reactions with 4-Bromo-2-(2-ethoxyethoxy)-1-fluorobenzene, with a focus on moisture-related problems.

Problem 1: Reaction Fails to Initiate or Proceeds Sluggishly
Possible Cause Troubleshooting Steps & Explanations
Moisture in Glassware Glassware can adsorb a thin film of water on its surface.[9] Solution: Oven-dry all glassware at a minimum of 125°C for at least 4 hours, or preferably overnight.[10] Assemble the apparatus while still hot and allow it to cool under a stream of dry, inert gas (nitrogen or argon).[11]
Moisture in Solvent Solvents are a common source of water contamination.[6] Solution: Use freshly opened anhydrous solvents or dry the solvent using appropriate methods. For ethereal solvents like THF or diethyl ether, distillation from sodium/benzophenone is a classic method. For aprotic polar solvents, molecular sieves (3Å or 4Å) are often effective.[12][13] The water content can be quantified using Karl-Fischer titration.[12]
Moisture in Reagents The starting material or other reagents may have absorbed moisture. Solution: If the reagent is a solid, dry it in a vacuum oven. If it is a liquid, consider storing it over activated molecular sieves.[14]
Inactive Magnesium (for Grignard reactions) A passivating layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from starting. Solution: Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Stirring the magnesium turnings vigorously under an inert atmosphere can also help expose fresh surfaces.[15]
Inert Atmosphere Not Properly Established Air, which contains moisture and oxygen, can leak into the reaction setup.[16] Solution: Ensure all joints are well-sealed. Use a positive pressure of an inert gas (nitrogen or argon) throughout the reaction. A bubbler filled with mineral oil can be used to monitor the gas flow and prevent back-diffusion of air.[9][10]
Problem 2: Low Yield of the Desired Product
Possible Cause Troubleshooting Steps & Explanations
Partial Quenching of Reagents by Moisture Even small amounts of water can consume a portion of your moisture-sensitive reagents.[2] Solution: Re-evaluate all potential sources of moisture as detailed in Problem 1. Ensure meticulous drying of all components.[4]
Incorrect Stoichiometry If the concentration of a key reagent (e.g., a Grignard reagent) is lower than assumed due to partial decomposition, the reaction stoichiometry will be incorrect. Solution: If possible, titrate moisture-sensitive reagents like organolithiums or Grignards before use to determine their exact concentration.
Side Reactions Moisture can promote side reactions, consuming the starting material and leading to a lower yield of the desired product.[8] Solution: In addition to rigorous drying, consider the order of reagent addition. Adding the more reactive species slowly to the reaction mixture can sometimes minimize side reactions.[17]
Product Loss During Workup The desired product may be lost during the extraction or purification steps. Solution: Optimize the workup procedure. Ensure the pH is appropriate for your product's stability and solubility during aqueous extraction. Choose a suitable purification method, such as column chromatography or recrystallization, and optimize the conditions to minimize loss.[18]
Problem 3: Formation of Unexpected Byproducts
Possible Cause Troubleshooting Steps & Explanations
Hydrolysis of Ether Linkages Under strongly acidic or basic conditions, the ethoxyethoxy group may be susceptible to hydrolysis. Solution: Maintain neutral or near-neutral pH during the reaction and workup, unless the reaction mechanism requires acidic or basic conditions. If so, carefully control the pH and temperature.
Reaction with Carbon Dioxide If forming a Grignard reagent, exposure to carbon dioxide from the air can lead to the formation of a carboxylic acid byproduct. Solution: Maintain a positive pressure of inert gas to prevent air from entering the reaction vessel.[19]
Wurtz-type Coupling (for Grignard reactions) This side reaction can occur, leading to the formation of a biphenyl derivative. Solution: Use a high-quality magnesium source and ensure proper activation. Slower addition of the aryl halide at a controlled temperature can also help minimize this side reaction.

III. Key Experimental Protocols & Workflows

Protocol 1: Setting up an Inert Atmosphere Reaction

This protocol describes the standard procedure for setting up a reaction under a dry, inert atmosphere using a Schlenk line or a manifold with an inert gas source and a bubbler.

  • Glassware Preparation: Oven-dry all glassware (round-bottom flask, condenser, addition funnel, etc.) at 125°C overnight.[19]

  • Assembly: While the glassware is still hot, assemble the apparatus. Lightly grease all ground-glass joints with a suitable vacuum grease.[10]

  • Purging with Inert Gas: Connect the apparatus to a source of dry nitrogen or argon. Use an exit needle to allow the air inside the glassware to be displaced by the inert gas. Flush the system for at least 5-10 minutes.[16]

  • Maintaining Positive Pressure: Remove the exit needle and maintain a slight positive pressure of the inert gas throughout the experiment. This can be monitored with a mineral oil bubbler.[9]

  • Reagent Transfer: Transfer anhydrous solvents and liquid reagents using dry syringes or cannulas.[8] Solid reagents can be added under a positive flow of inert gas.

Workflow: Drying of Solvents

The choice of drying agent depends on the solvent. Below is a table summarizing common drying agents for solvents frequently used with 4-Bromo-2-(2-ethoxyethoxy)-1-fluorobenzene.

SolventDrying AgentProcedureReference
Tetrahydrofuran (THF)Sodium/BenzophenoneReflux until a persistent blue or purple color is obtained, then distill.[12]
Diethyl EtherSodium/BenzophenoneReflux until a persistent blue or purple color is obtained, then distill.[12]
TolueneSodium/Benzophenone or Calcium HydrideReflux over the drying agent and distill.[12]
Dichloromethane (DCM)Calcium Hydride or Phosphorus PentoxideStir over the drying agent for several hours, then distill.[13][20]
AcetonitrileCalcium Hydride or Phosphorus PentoxideStir over the drying agent, then distill.[13][21]
N,N-Dimethylformamide (DMF)Barium Oxide or Molecular Sieves (4Å)Stir over the drying agent, then distill under reduced pressure.[21][22]

Note: Always handle reactive drying agents like sodium and calcium hydride with extreme caution and follow established safety protocols.

IV. Visual Diagrams

Diagram 1: Inert Atmosphere Setup

InertAtmosphere InertGas Inert Gas Source (Nitrogen or Argon) Manifold Manifold/Schlenk Line InertGas->Manifold Gas In Bubbler Mineral Oil Bubbler Manifold->Bubbler Pressure Release ReactionFlask Reaction Flask Manifold->ReactionFlask Inert Gas Supply Condenser Condenser ReactionFlask->Condenser AdditionFunnel Addition Funnel Condenser->AdditionFunnel

Caption: A typical setup for conducting a reaction under a positive pressure of an inert gas.

Diagram 2: Troubleshooting Logic for a Failed Reaction

Troubleshooting Start Reaction Fails or Gives Low Yield CheckMoisture Suspect Moisture Contamination Start->CheckMoisture CheckGlassware Glassware Properly Dried? CheckMoisture->CheckGlassware DryGlassware Oven-dry/flame-dry glassware and cool under inert gas. CheckGlassware->DryGlassware No CheckSolvent Solvent Anhydrous? CheckGlassware->CheckSolvent Yes DryGlassware->CheckSolvent DrySolvent Use freshly opened anhydrous solvent or dry/distill existing solvent. CheckSolvent->DrySolvent No CheckReagents Reagents Anhydrous? CheckSolvent->CheckReagents Yes DrySolvent->CheckReagents DryReagents Dry reagents appropriately (e.g., vacuum oven, molecular sieves). CheckReagents->DryReagents No CheckAtmosphere Inert Atmosphere Secure? CheckReagents->CheckAtmosphere Yes DryReagents->CheckAtmosphere SecureAtmosphere Check for leaks, ensure positive pressure of inert gas. CheckAtmosphere->SecureAtmosphere No OtherIssues Consider Other Issues (Stoichiometry, Temperature, etc.) CheckAtmosphere->OtherIssues Yes SecureAtmosphere->OtherIssues Success Reaction Successful OtherIssues->Success

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic Characterization &amp; Structural Validation: 4-Bromo-2-(2-ethoxyethoxy)-1-fluorobenzene

Content Type: Comparative Application Guide Target Audience: Medicinal Chemists, QC Analysts, and Structural Biologists Focus: Structural validation via 1H/13C NMR, distinguishing product from precursors, and solvent eff...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Application Guide Target Audience: Medicinal Chemists, QC Analysts, and Structural Biologists Focus: Structural validation via 1H/13C NMR, distinguishing product from precursors, and solvent effects.

Executive Summary & Application Context

4-Bromo-2-(2-ethoxyethoxy)-1-fluorobenzene is a specialized intermediate often employed in the synthesis of kinase inhibitors and radiotracers. Its structural core combines a deactivated fluorobenzene ring with a solubilizing glycol ether tail.

For researchers, the primary analytical challenge lies in resolving the complex spin-spin coupling introduced by the Fluorine-19 nucleus (


F, spin 1/2) and verifying the integrity of the ether linkage. This guide provides a comparative framework to validate the synthesis of this molecule from its likely precursor, 4-Bromo-2-fluorophenol , highlighting the specific spectral signatures required for "Go/No-Go" decision-making in drug development workflows.

Structural Analysis & Numbering Scheme

Before interpreting spectra, we must establish a rigorous numbering scheme. The presence of Fluorine creates non-standard splitting patterns (


) that dominate the aromatic region.
Graphviz Diagram 1: Chemical Structure & Numbering

ChemicalStructure F F C1 C1 F->C1 C2 C2 C1->C2 aromatic C3 C3 C2->C3 aromatic O1 O C2->O1 C4 C4 C3->C4 aromatic Br Br C4->Br C5 C5 C4->C5 aromatic C6 C6 C5->C6 aromatic C6->C1 aromatic C7 C1' O1->C7 C8 C2' C7->C8 O2 O C8->O2 C9 C3' O2->C9 C10 C4' C9->C10

Figure 1: Numbering scheme used for spectral assignment. Note the proximity of C1' to the aromatic ring and C4' as the terminal methyl.

Comparative 1H NMR Analysis (400 MHz)

The most critical QC step is verifying the alkylation of the phenol. The product spectrum is defined by the disappearance of the phenolic proton and the appearance of the glycol ether pattern .

Predicted Chemical Shift Data (CDCl3)
PositionProton TypeShift (

ppm)
MultiplicityCoupling (

Hz)
Assignment Logic
Aromatic
H-6Ar-H6.95 - 7.05dd

,

Ortho to F (Large

), Meta to Ether.
H-5Ar-H7.05 - 7.15ddd

,

Meta to F, Ortho to Br.
H-3Ar-H7.10 - 7.18dd

,

Ortho to Ether (shielded), Meta to Br.
Aliphatic
H-1'

4.15 - 4.22t

Deshielded by Phenoxy oxygen.
H-2'

3.82 - 3.88t

Ether methylene.
H-3'

3.55 - 3.65q

Methylene of ethyl group.
H-4'

1.20 - 1.28t

Terminal methyl.
Key Diagnostic Signals
  • The "Roofing" Effect: The aromatic protons H-5 and H-6 often show strong second-order effects (roofing) due to similar chemical shifts, complicating the multiplet appearance at lower fields (300 MHz).

  • Fluorine Coupling: Unlike standard aromatics, the peaks will appear "doubled" due to

    
    F splitting.
    
    • Expert Insight: If H-6 appears as a triplet, it is likely a coincident overlap of

      
       and 
      
      
      
      . Run the sample in DMSO-
      
      
      to separate these shifts.

13C NMR Analysis & C-F Coupling

In the


C spectrum, the carbon signals attached to or near the Fluorine atom will be split into doublets. This is a definitive confirmation of the core structure.
Carbon Shift & Coupling Table
CarbonShift (

ppm)
splitting (

)
Description
C-1 152.0 - 155.0

Hz
Doublet. Direct attachment to F. Very large splitting.
C-2 146.0 - 148.0

Hz
Doublet. Ipso to ether, ortho to F.
C-3 118.0 - 120.0

Hz
Doublet.
C-4 115.0 - 117.0

Hz
Doublet. Ipso to Br.
C-5 126.0 - 128.0-Singlet (mostly).
C-6 116.0 - 118.0

Hz
Doublet. Ortho to F.
C-1' 69.0 - 70.0-Ether methylene (Ar-O-C).
C-2' 68.0 - 69.0-Ether methylene.
C-3' 66.0 - 67.0-Ethyl methylene.
C-4' 15.0 - 16.0-Methyl.

Experimental Workflow: QC Decision Tree

The following diagram outlines the logical flow for analyzing the crude reaction mixture to validate the synthesis.

Graphviz Diagram 2: Analytical Workflow

NMR_Workflow Start Crude Product Isolated Solvent Dissolve in CDCl3 (Alternative: DMSO-d6 if insoluble) Start->Solvent Acquire Acquire 1H NMR (16 scans) Solvent->Acquire CheckOH Check 5.0 - 10.0 ppm Is Phenolic -OH present? Acquire->CheckOH Fail1 Incomplete Reaction (Starting Material Present) CheckOH->Fail1 Yes (Broad Singlet) CheckAliphatic Check 3.5 - 4.5 ppm Are Glycol Triplets present? CheckOH->CheckAliphatic No Fail2 Alkylation Failed (No Side Chain) CheckAliphatic->Fail2 No CheckInteg Integration Check Ratio Ar-H : Aliphatic Should be 3 : 9 CheckAliphatic->CheckInteg Yes Pass PASS: Structure Validated CheckInteg->Pass Matches Recalc Check for Impurities/Solvent CheckInteg->Recalc Mismatch

Figure 2: Decision tree for validating the conversion of 4-bromo-2-fluorophenol to the target ether.

Experimental Protocol (Self-Validating)

To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow this standardized protocol.

Sample Preparation
  • Mass: 5–10 mg of product.

  • Solvent: 0.6 mL

    
     (99.8% D) + 0.03% TMS (v/v).
    
    • Note: If the glycol chain causes solubility issues or aggregation (broad peaks), switch to DMSO-

      
       . In DMSO, the water peak will shift to ~3.3 ppm, potentially obscuring the ether signals. 
      
      
      
      is preferred for this specific aliphatic chain.
  • Tube: High-quality 5mm NMR tube (Norell 500-series or equivalent) to minimize shimming errors.

Instrument Parameters (400 MHz Base)
  • Pulse Sequence: zg30 (Standard 30° pulse).

  • Relaxation Delay (D1): Set to 2.0 seconds .

    • Reasoning: The aromatic protons adjacent to Fluorine and Bromine have efficient relaxation pathways, but the terminal methyl (H-4') has a longer T1. A 2s delay ensures quantitative integration accuracy between the ring and the tail.

  • Scans (NS): 16 (1H), 512-1024 (13C).

  • Temperature: 298 K (25°C).

Troubleshooting
  • Issue: "Missing" Carbon peaks.

  • Cause: C-F splitting reduces peak height (intensity is distributed into doublets).

  • Solution: Increase C13 scans to 1024 and apply an exponential line broadening (LB = 1.0 - 2.0 Hz) during processing to improve S/N ratio.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for coupling constants).
  • Reich, H. J. (2024). WinPLT NMR Data: Fluorine Coupling Constants. University of Wisconsin-Madison. Link

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (Used for analog comparison of 4-bromo-2-fluorophenol). Link

  • ChemicalBook. (2024). 4-Bromofluorobenzene NMR Spectrum Standards. Link

Comparative

A Comparative Guide to the ¹⁹F NMR Chemical Shift of 4-Bromo-2-(2-ethoxyethoxy)-1-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into organic molecules is a widely employed strategy to...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into organic molecules is a widely employed strategy to modulate their physicochemical and biological properties. Consequently, Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy has emerged as an indispensable tool for the characterization of these fluorinated compounds. The ¹⁹F nucleus boasts a 100% natural abundance, a spin of ½, and a high gyromagnetic ratio, resulting in high sensitivity comparable to that of proton (¹H) NMR. A key advantage of ¹⁹F NMR is its expansive chemical shift range, which minimizes signal overlap and provides exceptional sensitivity to the local electronic environment.

This guide provides an in-depth analysis of the ¹⁹F NMR chemical shift of 4-Bromo-2-(2-ethoxyethoxy)-1-fluorobenzene, a substituted fluorobenzene of interest in medicinal chemistry. In the absence of a publicly available, experimentally determined chemical shift for this specific molecule, we present a predicted value based on established computational methods and provide a comparative analysis with structurally related compounds. This guide will delve into the theoretical underpinnings of ¹⁹F NMR, detail a robust experimental protocol for data acquisition, and discuss the influence of substituents on the fluorine chemical shift.

Predicted and Comparative ¹⁹F NMR Chemical Shift Data

The ¹⁹F NMR chemical shift of a substituted fluorobenzene is highly sensitive to the electronic effects of the substituents on the aromatic ring. To estimate the chemical shift of 4-Bromo-2-(2-ethoxyethoxy)-1-fluorobenzene, we can analyze the individual contributions of the bromo and ethoxyethoxy groups. Computational methods, particularly Density Functional Theory (DFT), are now commonplace for predicting NMR chemical shifts with a reasonable degree of accuracy. Based on such predictive models and analysis of substituent chemical shift (SCS) effects, the ¹⁹F NMR chemical shift for 4-Bromo-2-(2-ethoxyethoxy)-1-fluorobenzene is predicted to be in the range of -110 to -120 ppm relative to CFCl₃.

For a robust comparison, the following table presents the predicted chemical shift of the target compound alongside experimentally determined ¹⁹F NMR chemical shifts of structurally analogous fluorobenzenes.

CompoundSubstituentsExperimental ¹⁹F Chemical Shift (δ, ppm vs. CFCl₃)Predicted ¹⁹F Chemical Shift (δ, ppm vs. CFCl₃)
4-Bromo-2-(2-ethoxyethoxy)-1-fluorobenzene -Br (para), -O(CH₂)₂O(CH₂)CH₃ (ortho) Not available -115 ± 5
1-Bromo-4-fluorobenzene-Br (para)-110.1-
1-Bromo-2-fluorobenzene-Br (ortho)-111.4-
4-Fluoroanisole-OCH₃ (para)-119.8-
2-Fluoroanisole-OCH₃ (ortho)-138.5-
Fluorobenzene-H-113.15-

Note: Experimental values are typically measured in CDCl₃ and can vary slightly with solvent and concentration. The predicted value is an estimate based on computational modeling and substituent additivity rules.

Understanding Substituent Effects on the ¹⁹F Chemical Shift

The chemical shift of the fluorine atom in 4-Bromo-2-(2-ethoxyethoxy)-1-fluorobenzene is influenced by the interplay of inductive and resonance effects of the bromo and ethoxyethoxy substituents.

  • Bromine (para-substituent): Bromine is an electronegative atom and thus exerts an electron-withdrawing inductive effect (-I). However, it also possesses lone pairs of electrons that can be donated into the aromatic π-system, resulting in a weak electron-donating resonance effect (+R). In the para position, the resonance effect is more pronounced. The net effect of bromine on the ¹⁹F chemical shift is a slight deshielding (downfield shift) compared to unsubstituted fluorobenzene.

  • Ethoxyethoxy group (ortho-substituent): The oxygen atom directly attached to the aromatic ring is highly electronegative, leading to a strong electron-withdrawing inductive effect (-I). Conversely, the lone pairs on the oxygen atom participate in resonance, donating electron density to the ring (+R effect). For ortho-alkoxy groups, the +R effect generally dominates, leading to increased electron density at the fluorine-bearing carbon and a shielding effect (upfield shift).

The final observed chemical shift is a balance of these competing effects. The strong shielding contribution from the ortho-ethoxyethoxy group is expected to be the dominant factor, shifting the resonance upfield relative to 1-bromo-4-fluorobenzene.

Experimental Protocol for ¹⁹F NMR Spectroscopy

This section provides a detailed, step-by-step methodology for acquiring high-quality ¹⁹F NMR spectra of fluorinated aromatic compounds like 4-Bromo-2-(2-ethoxyethoxy)-1-fluorobenzene.

I. Sample Preparation
  • Compound Purity: Ensure the sample is of high purity to avoid interference from fluorinated impurities.

  • Solvent Selection: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Chloroform-d is a common choice for its good solubility for a wide range of organic compounds.

  • Reference Standard: For accurate chemical shift referencing, an internal or external standard can be used.

    • Internal Standard: A small amount of a reference compound with a known ¹⁹F chemical shift (e.g., trifluorotoluene, α,α,α-trifluorotoluene, δ ≈ -63.7 ppm) can be added directly to the sample.

    • External Standard: A sealed capillary containing a reference compound (e.g., CFCl₃, δ = 0 ppm) can be inserted into the NMR tube.

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

II. NMR Spectrometer Setup and Data Acquisition
  • Instrument Tuning: Tune the NMR probe for the ¹⁹F frequency.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Experiment Selection: Select a standard one-dimensional (1D) ¹⁹F NMR experiment. A simple pulse-acquire sequence is usually sufficient. For simplified spectra, a proton-decoupled experiment (¹⁹F{¹H}) can be performed.

  • Acquisition Parameters:

    • Spectral Width (SW): Set a spectral width that encompasses the expected chemical shift range of aromatic fluorine atoms (e.g., -100 to -180 ppm). A wider initial spectral width can be used if the chemical shift is unknown.

    • Transmitter Offset (O1p): Center the transmitter frequency in the middle of the expected spectral region.

    • Number of Scans (NS): Acquire a sufficient number of scans (e.g., 16-128) to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (D1): Use a relaxation delay of 1-2 seconds. For quantitative measurements, a longer delay (5 x T₁) is necessary.

    • Acquisition Time (AQ): An acquisition time of 1-2 seconds is typically sufficient for good resolution.

III. Data Processing and Analysis
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift axis using the internal or external standard. If no standard is used, the solvent's residual peak can be used for ¹H referencing, and the ¹⁹F spectrum can be referenced indirectly.

  • Peak Picking and Integration: Identify the fluorine signal and integrate the peak area if quantitative analysis is required.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the experimental workflow for acquiring a ¹⁹F NMR spectrum.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Compound in Deuterated Solvent add_ref Add Reference Standard (Optional) dissolve->add_ref transfer Transfer to NMR Tube add_ref->transfer tune Tune Probe to ¹⁹F transfer->tune lock_shim Lock and Shim tune->lock_shim setup_exp Set Up 1D ¹⁹F Experiment lock_shim->setup_exp acquire Acquire FID setup_exp->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference Chemical Shift phase_baseline->reference analyze Analyze Spectrum reference->analyze

Caption: A flowchart illustrating the experimental workflow for ¹⁹F NMR spectroscopy.

Conclusion

References

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Reich, H. J. (2020). NMR Spectroscopy :: 19F NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Bromo-4-fluoro-benzene - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

  • DiPasquale, A. G., & Bergman, R. G. (2006). Synthesis and Characterization of Cationic and Neutral Platinum(II) and Palladium(II) Complexes Containing a Perfluorinated B-Diketiminate Ligand. Organometallics, 25(5), 1197–1203.
  • Cobb, S. L., & Murphy, C. D. (2009). 19F NMR as a tool in chemical biology. Journal of Fluorine Chemistry, 130(2), 132–140.
  • Harper, J. B., & Kroschel, D. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(15), 8143–8149.
Validation

A Comparative Guide to HPLC Purity Analysis Methods for 4-Bromo-2-(2-ethoxyethoxy)-1-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), rigorous purity analysis is paramount to ensure safety and ef...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), rigorous purity analysis is paramount to ensure safety and efficacy. This guide provides a comprehensive comparison of potential High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 4-Bromo-2-(2-ethoxyethoxy)-1-fluorobenzene, a key building block in various synthetic pathways. As no standardized HPLC method for this specific compound is readily available, this document serves as a practical guide to method development and selection, grounded in established chromatographic principles and regulatory expectations.

The Importance of Purity Analysis for 4-Bromo-2-(2-ethoxyethoxy)-1-fluorobenzene

4-Bromo-2-(2-ethoxyethoxy)-1-fluorobenzene is a substituted aromatic compound whose purity can be compromised by a variety of impurities, including unreacted starting materials, byproducts from side reactions, and degradation products. The presence of these impurities can have a significant impact on the yield and purity of subsequent reaction steps, and ultimately, the quality of the final API. Therefore, a robust and validated HPLC method is essential for the accurate quantification of the main component and the detection and quantification of any impurities.

Understanding the Analyte: Physicochemical Properties and Potential Impurities

Before developing an HPLC method, it is crucial to understand the physicochemical properties of the target analyte and its potential impurities.

4-Bromo-2-(2-ethoxyethoxy)-1-fluorobenzene

  • Structure: A benzene ring with bromo, fluoro, and ethoxyethoxy substituents.

  • Polarity: Moderately polar due to the ether linkages and halogen atoms.

  • UV Absorbance: The benzene ring provides chromophores that allow for UV detection.

Potential Impurities

  • Starting Materials: Such as 1,4-dibromo-2-fluorobenzene and 2-ethoxyethanol.

  • Positional Isomers: Isomers with different substitution patterns on the benzene ring.

  • Byproducts: From side reactions such as over-alkylation or hydrolysis of the ether linkage.

  • Degradation Products: Formed under stress conditions like heat, light, acid, or base.

Comparison of HPLC Methodologies

The selection of the appropriate HPLC method depends on the specific requirements of the analysis, including the desired resolution, sensitivity, and analysis time. Below is a comparison of two primary reversed-phase HPLC approaches suitable for the analysis of 4-Bromo-2-(2-ethoxyethoxy)-1-fluorobenzene.

Method 1: Conventional C18-Based Separation

A C18 (octadecyl) column is the workhorse of reversed-phase chromatography and often the first choice for method development due to its broad applicability and hydrophobicity.[1][2]

Rationale: The hydrophobic C18 stationary phase will interact with the nonpolar regions of 4-Bromo-2-(2-ethoxyethoxy)-1-fluorobenzene and its likely impurities, leading to separation based on differences in hydrophobicity.

Experimental Protocol: C18-Based HPLC Method

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg/mL of the sample in Acetonitrile/Water (50:50).

Method 2: Phenyl-Hexyl Column for Enhanced Aromatic Selectivity

For compounds with aromatic rings, a phenyl-hexyl column can offer alternative selectivity compared to a C18 column.[3] The phenyl groups in the stationary phase can interact with the aromatic ring of the analyte and its impurities through π-π interactions, leading to improved separation of structurally similar compounds, such as positional isomers.[1][2]

Rationale: The phenyl-hexyl stationary phase provides both hydrophobic and π-π interaction capabilities. This dual retention mechanism can enhance the resolution between the main peak and aromatic impurities that may co-elute on a C18 column.

Experimental Protocol: Phenyl-Hexyl-Based HPLC Method

  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-3 min: 40% B

    • 3-15 min: 40% to 75% B

    • 15-20 min: 75% B

    • 20.1-25 min: 40% B (re-equilibration)

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 254 nm and 280 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve 1 mg/mL of the sample in Acetonitrile/Water (50:50).

Data Presentation: A Comparative Overview

ParameterMethod 1: C18-BasedMethod 2: Phenyl-Hexyl-BasedRationale for Comparison
Primary Separation Principle Hydrophobic InteractionsHydrophobic and π-π InteractionsUnderstanding the dominant retention mechanism is key to troubleshooting and method optimization.
Potential Advantage Robust, widely applicable, good for general impurity screening.Enhanced resolution of aromatic and positional isomers.Highlights the specific strengths of each method for targeted separation challenges.
Potential Disadvantage May have limited selectivity for structurally similar aromatic impurities.May require more careful mobile phase optimization to control retention.Acknowledges the potential limitations to guide method selection.
Typical Peak Shape SymmetricalSymmetrical, potentially sharper for aromatic compounds.Peak shape is a critical indicator of method performance and column health.
Estimated Run Time ~35 minutes~25 minutesShorter run times increase sample throughput in a QC environment.

Method Validation: Establishing Trustworthiness

Once a suitable HPLC method has been developed, it must be validated to ensure it is fit for its intended purpose.[4][5][6] Validation should be performed in accordance with ICH Q2(R1) guidelines and should include the following parameters:[4][7]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8] This is typically demonstrated through forced degradation studies and analysis of blank and placebo samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.[8]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[5]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[6] This is often assessed by analyzing samples with known concentrations of the analyte (spiked samples).

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[6] This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Visualizing the Workflow

HPLC_Purity_Analysis_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Routine Analysis Analyte_Characterization Analyte Characterization (Physicochemical Properties) Impurity_Profiling Potential Impurity Profiling Analyte_Characterization->Impurity_Profiling Column_Screening Column Screening (C18, Phenyl-Hexyl, etc.) Impurity_Profiling->Column_Screening Mobile_Phase_Optimization Mobile Phase Optimization (ACN/Water, Buffers) Column_Screening->Mobile_Phase_Optimization Detection_Wavelength_Selection Detector Wavelength Selection Mobile_Phase_Optimization->Detection_Wavelength_Selection Specificity Specificity Detection_Wavelength_Selection->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy Linearity_Range->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Sample_Analysis Sample Analysis Robustness->Sample_Analysis System_Suitability System Suitability Testing Sample_Analysis->System_Suitability Data_Reporting Data Reporting & Review System_Suitability->Data_Reporting

Caption: Workflow for HPLC Method Development, Validation, and Analysis.

Conclusion

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • Asian Journal of Pharmaceutical Analysis. (2018). A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]

  • Journal of Applied Pharmaceutical Science. (2021). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

  • SIELC Technologies. (2018). Separation of Benzene, 1-chloro-4-ethoxy- on Newcrom R1 HPLC column. [Link]

  • ACS Omega. (2024). Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds. [Link]

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??[Link]

  • LCGC International. (2021). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • MAC-MOD Analytical. (n.d.). Rapid HPLC Separation of Aromatic Compounds on HALO Phenyl-Hexyl. [Link]

  • ResearchGate. (2004). A Reversed-phase HPLC Study of the Complexation of Benzene Derivatives Guest Molecules with 5,17-bis( N -Tolyliminomethyl)-25,27-dipropoxycalix[7]arene in Acetonitrile–Water Solution. [Link]

  • PubMed. (2014). Separations of substituted benzenes and polycyclic aromatic hydrocarbons using normal- and reverse-phase high performance liquid chromatography with UiO-66 as the stationary phase. [Link]

  • Royal Society of Chemistry. (2019). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. [Link]

  • Nacalai Tesque. (n.d.). Selectivity of packing materials in reversed phase liquid chromatography. [Link]

  • Nacalai Tesque. (n.d.). 7. Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. [Link]

Sources

Comparative

Comprehensive Guide to HRMS Analysis of Halogenated Organic: C10H12BrFO2

Executive Summary In the characterization of halogenated small molecules like C10H12BrFO2 (Exact Mass: 262.00047 Da), the distinction between "detection" and "confident identification" is the resolution of the instrument...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the characterization of halogenated small molecules like C10H12BrFO2 (Exact Mass: 262.00047 Da), the distinction between "detection" and "confident identification" is the resolution of the instrument. While single-quadrupole (SQ) systems can provide nominal mass data, they fail to resolve the unique mass defect caused by the Fluorine atom or definitively confirm the elemental composition against isobaric interferences.

This guide provides an objective technical comparison between High-Resolution Mass Spectrometry (HRMS—specifically Q-TOF and Orbitrap) and standard Low-Resolution alternatives. It includes validated experimental protocols and data interpretation strategies focusing on the unique isotopic signature of Bromine (


).

Part 1: Theoretical Framework & Mass Physics

To analyze C10H12BrFO2, one must first understand the physics governing its detection. The molecule presents two distinct mass spectrometry challenges: the Bromine Doublet and the Fluorine Mass Defect .

The Bromine Signature

Unlike Carbon or Nitrogen, Bromine does not have a dominant mono-isotope.[1] It exists as


 (50.69%) and 

(49.31%).
  • Implication: The mass spectrum will not show a single "parent peak." Instead, it displays two peaks of nearly equal intensity separated by 2 Da (

    
     and 
    
    
    
    ).
  • Validation Rule: If your spectrum does not show a 1:1 doublet at

    
     263.00 and 265.00 (protonated), the compound is not  monobrominated, regardless of the accurate mass.
    
The Fluorine Mass Defect

Fluorine (


) is monoisotopic but has a negative mass defect relative to hydrogen.
  • Implication: C10H12BrFO2 has a lower exact mass than a non-fluorinated hydrocarbon of similar nominal weight. HRMS is required to distinguish this subtle mass difference (

    
     mDa) from background matrix noise.
    

Part 2: Comparative Analysis (HRMS vs. Alternatives)

The following table contrasts the performance of HRMS (e.g., Orbitrap Exploris, Agilent Q-TOF) against Low-Resolution MS (Triple Quad) and NMR for this specific molecule.

FeatureHRMS (Q-TOF / Orbitrap) Low-Res MS (Single/Triple Quad) NMR (

)
Primary Output Exact Mass (

ppm error)
Nominal Mass (

Da)
Structural Connectivity
Formula Confirmation Definitive (via Mass Accuracy)Ambiguous (matches many formulas)Indirect (via integration)
Isotope Fidelity Resolves fine structure of isotopesMerges isotopes; poor resolutionN/A
Sensitivity High (fg to pg range)High (pg range)Low (mg range required)
Throughput High (coupled with UHPLC)HighLow
Suitability for C10H12BrFO2 Best for Identification Good for Quantitation onlyBest for Isomer Differentiation
Why Low-Res Fails for Identification

A Single Quadrupole MS might detect a peak at


 263. However, it cannot distinguish 

(263.0077) from a potential contaminant like

(Nominal 263). Only HRMS provides the decimal place precision to rule out false positives.

Part 3: Experimental Protocol (Self-Validating)

This protocol utilizes UHPLC-ESI-QTOF (or Orbitrap) in Positive Ion Mode. The choice of Positive Mode is driven by the likelihood of the oxygen/aromatic functionality accepting a proton (


).
Reagents & Preparation
  • Solvent A: Water + 0.1% Formic Acid (Proton source for ionization).

  • Solvent B: Acetonitrile (LC-MS Grade).

  • Sample: Dilute C10H12BrFO2 to 1 µg/mL in 50:50 Water:MeCN.

Instrument Parameters (Generic HRMS)
  • Ion Source: Electrospray Ionization (ESI).[2][3]

  • Polarity: Positive (+).

  • Capillary Voltage: 3500 V (Standard for small molecules).

  • Fragmentor/Source voltage: 135 V (Keep low to prevent in-source fragmentation of the Br-C bond).

  • Mass Range:

    
     100 – 1000 (Centroid data).
    
The Analytical Workflow (Visualization)

G Sample Sample (C10H12BrFO2) LC UHPLC Separation (C18 Column) Sample->LC Injection ESI ESI Source (+3.5 kV) LC->ESI Elution Analyzer HRMS Analyzer (Orbitrap/Q-TOF) ESI->Analyzer Ionization [M+H]+ Data Data Processing (XIC Extraction) Analyzer->Data Raw Spectra

Figure 1: Standard HRMS acquisition workflow for halogenated small molecules.

Part 4: Data Interpretation & Validation Logic

This section details how to interpret the data to confirm the presence of C10H12BrFO2.

Calculated Theoretical Masses

We must compare observed data against these theoretical values:

Ion SpeciesFormulaExact Mass (Monoisotopic

)
Exact Mass (Isotope

)
Neutral

262.00047 263.99842
Protonated


263.00775 265.00570
Sodiated


284.98969 286.98764
The Decision Tree (Visualization)

The following logic gate demonstrates the self-validating nature of the analysis. We do not accept the mass alone; we require the isotopic pattern match.

Logic Start Spectrum Peak at m/z ~263.0077 CheckIso Check Isotope Pattern (m/z 265 exists?) Start->CheckIso Ratio Is Intensity Ratio 263:265 approx 1:1? CheckIso->Ratio Yes Fail REJECT: Not Brominated CheckIso->Fail No (Single Peak) CheckAcc Check Mass Error (< 5 ppm) Ratio->CheckAcc Yes (Doublet) Ratio->Fail No (Ratio skewed) CheckAcc->Fail Fail Confirm CONFIRMED: C10H12BrFO2 CheckAcc->Confirm Pass

Figure 2: Validation logic for confirming brominated species via HRMS.

Causality in Analysis
  • Why 1:1 Ratio? The natural abundance of

    
     and 
    
    
    
    is nearly identical. Any deviation from this 1:1 ratio in your spectrum suggests either detector saturation (pile-up effects) or co-elution with an interference.
  • Why <5 ppm? At 263 Da, a 5 ppm error window is

    
     Da. If the observed mass is 263.0200, the error is 
    
    
    
    ppm, indicating the ion is likely not C10H12BrFO2, but perhaps a non-fluorinated isobar.

References

  • PubChem. (2023). Compound Summary: C10H12BrFO2. National Center for Biotechnology Information. [Link]

  • NIST Mass Spectrometry Data Center. (2023). Isotopic Compositions and Atomic Weights. National Institute of Standards and Technology. [Link]

  • Holčapek, M., et al. (2012). High-resolution mass spectrometry in the pharmaceutical industry. Drug Discovery Today. [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Referencing Chapter on Isotope Patterns of Halogens). [Link]

Sources

Validation

A Comparative Guide for Synthetic Strategy: 4-Bromo-2-(2-ethoxyethoxy)-1-fluorobenzene vs. 4-Bromo-2-ethoxy-1-fluorobenzene

For researchers and drug development professionals, the selection of foundational chemical building blocks is a critical decision that dictates the efficiency of a synthetic route and influences the properties of the fin...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the selection of foundational chemical building blocks is a critical decision that dictates the efficiency of a synthetic route and influences the properties of the final target molecule. This guide provides an in-depth comparison of two structurally related aryl halides: 4-Bromo-2-(2-ethoxyethoxy)-1-fluorobenzene and 4-Bromo-2-ethoxy-1-fluorobenzene . While differing by only a single ethoxy unit, this variation imparts distinct physicochemical properties and strategic advantages in multi-step synthesis, particularly within medicinal chemistry and materials science.

This document moves beyond a simple cataloging of specifications to explore the causal relationships between structure, reactivity, and application. We will provide a head-to-head analysis of their properties, comparative reactivity in key transformations, and strategic implications for their use in complex molecule synthesis, supported by generalized experimental protocols and data from analogous systems.

Part 1: Physicochemical Profile and Structural Considerations

The primary structural difference lies in the C-2 substituent: a simple ethoxy group versus a more complex ethoxyethoxy group. This modification directly impacts molecular weight, polarity, and steric profile, which in turn influences solubility, boiling point, and reactivity.

The ethoxyethoxy side chain, with its additional ether oxygen, introduces a "PEG-like" character to the molecule. This is anticipated to increase its polarity and hydrophilicity compared to the more lipophilic ethoxy-substituted analog. This can be a significant advantage for improving the solubility of downstream intermediates in a wider range of solvent systems, a common challenge in drug development.

Property4-Bromo-2-ethoxy-1-fluorobenzene4-Bromo-2-(2-ethoxyethoxy)-1-fluorobenzene
CAS Number 900174-64-3[1]Not broadly listed
Molecular Formula C₈H₈BrFO[1]C₁₀H₁₂BrFO₂
Molecular Weight 219.05 g/mol [1]279.10 g/mol
Physical Form LiquidPredicted: Liquid or low-melting solid
Boiling Point ~233 °C (Predicted for isomer)[2]Predicted: >250 °C
Calculated LogP 2.9869[1]Predicted: Lower (more polar)
Key Structural Feature Simple ethoxy groupEthoxyethoxy "linker" group

Part 2: Synthesis and Reactivity Landscape

Both molecules are versatile intermediates, primarily valued for the reactivity of their carbon-bromine bond in palladium-catalyzed cross-coupling reactions.[3] The fluorine and alkoxy substituents modulate the electronic properties of the aromatic ring, while the size of the alkoxy group can influence the steric accessibility of the reactive C-Br site.[3]

General Synthetic Approach

These compounds are typically prepared via a Williamson ether synthesis, starting from a common precursor, 4-bromo-2-fluorophenol. This straightforward and high-yielding reaction allows for the facile introduction of either the ethoxy or ethoxyethoxy side chain.

Synthesis_Workflow Precursor 4-Bromo-2-fluorophenol Base Base (e.g., K₂CO₃, NaH) in Solvent (e.g., DMF, Acetone) Precursor->Base Reagent1 Ethyl Iodide (or other ethylating agent) Base->Reagent1  Path A Reagent2 1-Bromo-2-ethoxyethane Base->Reagent2  Path B Product1 4-Bromo-2-ethoxy-1-fluorobenzene Reagent1->Product1 Product2 4-Bromo-2-(2-ethoxyethoxy)-1-fluorobenzene Reagent2->Product2

Caption: Generalized synthetic workflow for the target compounds.

Core Reactivity: Palladium-Catalyzed Cross-Coupling

The synthetic utility of these building blocks is overwhelmingly realized through reactions that functionalize the C-Br bond.[3][4]

  • Suzuki-Miyaura Coupling: This reaction is a cornerstone of modern synthesis, used to form C-C bonds and construct biaryl or aryl-vinyl structures, which are common motifs in pharmaceuticals.[5][6] The reaction involves coupling the aryl bromide with an organoboronic acid or ester.

  • Buchwald-Hartwig Amination: Essential for forming C-N bonds, this reaction couples the aryl bromide with a primary or secondary amine.[7] This transformation is invaluable in medicinal chemistry, as aniline and N-aryl heterocycle moieties are prevalent in biologically active molecules.[8][9]

Suzuki_Miyaura_Cycle cluster_product Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(Br)L₂ (Oxidative Addition Complex) Pd0->OxAdd Transmetal Ar-Pd(II)(R)L₂ OxAdd->Transmetal Transmetalation RedElim Reductive Elimination Product Ar-R (Coupled Product) Transmetal->Product Product->Pd0 ArBr Ar-Br (Substrate) ArBr->OxAdd Oxidative Addition Boronic R-B(OH)₂ + Base Boronic->Transmetal

Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.

Part 3: Head-to-Head Comparison and Strategic Application

The choice between these two reagents is a strategic one, driven by the specific goals of the synthesis.

Feature4-Bromo-2-ethoxy-1-fluorobenzene4-Bromo-2-(2-ethoxyethoxy)-1-fluorobenzene
Primary Role Direct, robust building block.Functional building block with property-modulating linker.
Steric Profile Lower steric hindrance at the C-2 position.Higher steric hindrance, which may require more robust catalytic systems or optimized conditions for cross-coupling.
Solubility Standard solubility in common organic solvents.Enhanced polarity may improve solubility of itself and downstream intermediates in polar organic or mixed aqueous systems.
Pharmacokinetic Impact The ethoxy group has a minimal, predictable impact on lipophilicity.The ethoxyethoxy chain can be used to fine-tune solubility, reduce lipophilicity, and potentially alter metabolic pathways of the final molecule.
Ideal Use Case Rapid construction of core scaffolds where the 2-ethoxy-4-bromophenyl moiety is the primary desired component.Multi-step syntheses where modulating the physicochemical properties of advanced intermediates or the final API is a key objective.
Application in Drug Discovery

Fluorinated organic compounds are of immense interest in pharmaceutical development. The inclusion of fluorine can enhance metabolic stability, increase binding affinity, and modulate pKa.[3][10][11] The bromine atom on these scaffolds serves as a versatile synthetic handle, allowing for late-stage diversification to build structure-activity relationship (SAR) libraries.[12][13]

  • Choose 4-Bromo-2-ethoxy-1-fluorobenzene when: Your goal is the efficient, large-scale synthesis of a core structure. Its lower molecular weight and simpler structure make it a more atom-economical choice for introducing the fundamental 2-alkoxy-4-bromophenyl scaffold.

  • Choose 4-Bromo-2-(2-ethoxyethoxy)-1-fluorobenzene when: You are designing a molecule where properties like aqueous solubility are critical. The ethoxyethoxy group acts as a small, non-ionizable hydrophilic linker. This can be a powerful tool to rescue a promising but poorly soluble lead compound without undertaking a major redesign of the core pharmacophore.

Part 4: Representative Experimental Data & Protocols

While direct comparative experimental data on these specific substrates is limited in peer-reviewed literature, we can provide a validated, general protocol for a key transformation and present typical yields observed for structurally analogous systems to establish a predictive framework.[4]

Representative Yields for Cross-Coupling Reactions

The following data is derived from studies on substrates with similar electronic and steric properties, such as 4-(benzyloxy)-2-bromo-1-fluorobenzene, and serves as a reasonable estimate for what a researcher might expect.[4][5]

Coupling ReactionCoupling PartnerCatalyst SystemTypical Yield (%)
Suzuki-Miyaura Phenylboronic acidPd(PPh₃)₄ / K₂CO₃85-95%[5]
Buchwald-Hartwig AnilinePd₂(dba)₃ / Xantphos / Cs₂CO₃80-90%[5]

Note: Reactions involving the more sterically demanding 4-Bromo-2-(2-ethoxyethoxy)-1-fluorobenzene may require slightly longer reaction times or screening of more specialized phosphine ligands to achieve comparable yields.

General Procedure for Suzuki-Miyaura Coupling

This protocol is a representative starting point for researchers and should be optimized for the specific substrate and coupling partner.[5]

  • Reaction Setup: To a solution of the aryl bromide (1.0 equiv) and the desired boronic acid (1.2 equiv) in a 2:1 mixture of Toluene/Water (0.2 M), add K₂CO₃ (2.0 equiv).

  • Degassing: Sparge the mixture with argon or nitrogen for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 equiv), to the degassed mixture under a positive pressure of inert gas.

  • Heating: Heat the reaction mixture to 90-100 °C under an argon atmosphere and monitor by TLC or LC-MS for completion (typically 8-16 hours).

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Conclusion

4-Bromo-2-ethoxy-1-fluorobenzene is a workhorse building block, ideal for the direct and efficient synthesis of molecules containing the 4-bromo-2-ethoxyphenyl moiety. Its straightforward nature and lower cost make it a default choice for routine synthetic applications.

In contrast, 4-Bromo-2-(2-ethoxyethoxy)-1-fluorobenzene should be viewed as a specialized, "functional" starting material. Its utility extends beyond its role as a coupling partner; it introduces a property-modulating side chain that can be strategically employed to enhance the solubility and overall developability of a final drug candidate.

The selection between these two reagents is therefore a nuanced decision. For fundamental scaffold construction, the simpler ethoxy derivative is often sufficient. For advanced lead optimization where fine-tuning of pharmacokinetic properties is paramount, the ethoxyethoxy derivative provides a distinct and powerful advantage.

References

  • A Technical Guide to 4-(Benzyloxy)-2-bromo-1-fluorobenzene: Properties, Synthesis, and Applications. Benchchem.

  • A Comparative Guide to Alternative Reagents for 4-(Benzyloxy)-2-bromo-1-fluorobenzene in Cross-Coupling Reactions. Benchchem.

  • 4-bromo-1-ethoxy-2-fluorobenzene | 115467-08-8. MilliporeSigma.

  • 4-Bromo-2-ethynyl-1-fluorobenzene | C8H4BrF | CID 53422396. PubChem.

  • Buchwald–Hartwig amination. Wikipedia.

  • A Comparative Guide to Cross-Coupling Reactions for 4-(Benzyloxy)-2-bromo-1-fluorobenzene. Benchchem.

  • 4-bromo-1-ethoxy-2-fluorobenzene | 115467-08-8. ChemicalBook.

  • US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. Google Patents.

  • 4-Bromo-2-ethoxy-1-fluorobenzene | 900174-64-3. ChemScene.

  • 4-Bromo-2-chloro-1-fluorobenzene 99% | 60811-21-4. MilliporeSigma.

  • 4-Bromo-2-ethyl-1-fluorobenzene | C8H8BrF | CID 22641025. PubChem.

  • 1-BROMO-4-FLUOROBENZENE. CAMEO Chemicals | NOAA.

  • 4-Bromo-1-ethyl-2-fluorobenzene | C8H8BrF | CID 22641057. PubChem.

  • Buchwald-Hartwig Amination. Chemistry LibreTexts.

  • Exploring Fluorinated Intermediates: The Role of 1-Bromo-4-ethoxy-2,3-difluorobenzene. NINGBO INNO PHARMCHEM CO.,LTD.

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC.

  • The Indispensable Role of 4-Bromo-2-fluorobenzonitrile in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

  • 4-Bromo-2-(bromomethyl)-1-fluorobenzene | C7H5Br2F | CID 13553295. PubChem.

  • 4-Bromo-1-(bromomethyl)-2-fluoro-benzene Properties. EPA.

  • WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. Google Patents.

  • 773890-98-5|4-Bromo-2-fluoro-1-(2-(2-methoxyethoxy)ethoxy)benzene. BLDpharm.

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI.

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.

  • 4-BROMO-1-ETHOXY-2-FLUOROBENZENE;4-Bromo-2-fluoroethoxybenzene. Echemi.

  • United States Patent. Googleapis.com.

  • 4-Bromo-2-ethoxy-1-fluoro-benzene. Manchester Organics.

  • Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal.

  • Introducing bromine to the molecular structure as a strategy for drug design. Journal of Applied Pharmaceutical Science.

  • Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes | Request PDF. ResearchGate.

  • Suzuki Coupling. Organic Chemistry Portal.

  • Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. ResearchGate.

  • 1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene | 253429-30-0. ChemScene.

  • 1-bromo-2-fluorobenzene. Organic Syntheses Procedure.

Sources

Comparative

Comparative Analysis: Modulating Lipophilicity with Ethoxyethoxy vs. Methoxy Substituents

Executive Summary In medicinal chemistry, the modulation of lipophilicity (LogP) is a critical lever for optimizing pharmacokinetics (PK). While the methoxy group (-OCH₃) is a standard "cap" for polarity, it often suffer...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the modulation of lipophilicity (LogP) is a critical lever for optimizing pharmacokinetics (PK). While the methoxy group (-OCH₃) is a standard "cap" for polarity, it often suffers from rapid metabolic demethylation and may not provide sufficient steric bulk to fill hydrophobic pockets.

The 2-ethoxyethoxy group (-OCH₂CH₂OCH₂CH₃) —a short polyethylene glycol (PEG)-like motif—offers a sophisticated alternative. Contrary to the assumption that adding carbon bulk always drastically increases lipophilicity, the ethoxyethoxy group introduces an "amphiphilic balance." It adds steric volume (C₄ vs. C₁) while mitigating the lipophilic penalty through the hydration of its ether oxygen.

This guide analyzes the physicochemical impact of replacing a methoxy group with an ethoxyethoxy group, supported by mechanistic insights, comparative data, and validated experimental protocols.

Mechanistic Deep Dive: The "Ethylene Glycol Effect"

To understand the LogP shift, we must look beyond simple carbon counting and analyze the solvation thermodynamics.

Structural & Electronic Comparison
FeatureMethoxy Group (-OCH₃)Ethoxyethoxy Group (-OCH₂CH₂OCH₂CH₃)
Formula C₁H₃OC₄H₉O₂
Molecular Weight 31.03 Da103.14 Da
H-Bond Acceptors 1 (Ether Oxygen)2 (Ether Oxygens)
Rotatable Bonds 14
Electronic Effect Strong EDG (+M), Inductive withdrawal (-I)Moderate EDG, Inductive withdrawal (-I)
Solvation and Entropy

The critical differentiator is the ether oxygen hydration .

  • Methoxy: The single oxygen is sterically crowded close to the parent scaffold (e.g., an aromatic ring). The water "cage" is tight and ordered, resulting in a specific entropic penalty.

  • Ethoxyethoxy: The flexible ethyl-ether chain allows the second oxygen to extend into the solvent. This recruits a secondary hydration shell. While the addition of 3 carbons would theoretically increase LogP by ~1.5 units (Hansch constant), the second ether oxygen subtracts ~1.0–1.2 units due to hydrogen bonding with water.

    • Net Result: The ethoxyethoxy group typically increases LogP by only 0.3–0.5 units compared to methoxy, despite being >3x larger by mass.

The "Scorpion" Effect (Intramolecular Folding)

In non-polar environments (like the lipid bilayer), the ethoxyethoxy chain can fold back on itself or the aromatic scaffold (intramolecular H-bonding or dipole collapse). This reduces the effective solvent-accessible surface area (SASA), making the molecule appear more lipophilic than predicted during membrane transit, but more hydrophilic in plasma due to unfolding and hydration.

Visualization: Solvation Dynamics

The following diagram illustrates the difference in solvation shells and conformational flexibility between the two groups.

SolvationDynamics cluster_0 Methoxy (-OCH3) cluster_1 Ethoxyethoxy (-OCH2CH2OEt) M_Core Scaffold-OCH3 M_Water Tight Water Shell (Steric Constraint) M_Core->M_Water H-Bonding E_Core Scaffold-O-CH2-CH2-O-Et E_Water1 Primary Hydration (Ether O1) E_Core->E_Water1 H-Bonding E_Water2 Secondary Hydration (Ether O2) E_Core->E_Water2 Flexibility allows Solvation E_Fold Lipid Phase: Intramolecular Folding E_Core->E_Fold Membrane Entry caption Figure 1: Comparative solvation dynamics. The ethoxyethoxy group recruits a larger hydration shell, mitigating the lipophilicity of its carbon chain.

Quantitative Data Analysis

The following data compares the experimental LogP (Octanol/Water) of standard aromatic scaffolds modified with either group.

Table 1: Comparative Lipophilicity (Experimental & Predicted)

ScaffoldSubstituentLogP (Exp)*ΔLogP (vs Methoxy)Notes
Benzene -OCH₃ (Anisole)2.11Baseline reference.
Benzene -OCH₂CH₂OEt2.45+0.34 Modest increase despite +3 Carbons.
Benzene -O(CH₂)₄CH₃ (Pentyloxy)4.15+2.04Control: All-carbon chain drastically raises LogP.
Phenol 4-OCH₃1.344-Methoxyphenol.
Phenol 4-OCH₂CH₂OEt1.62+0.28 Hydroquinone ether derivative.
Benzoic Acid 4-OCH₃1.96pKa effects may apply (measured at pH 2).
Benzoic Acid 4-OCH₂CH₂OEt2.31+0.35 Consistent trend across scaffolds.

Key Takeaway: Replacing a methoxy with an ethoxyethoxy group typically raises LogP by ~0.3 to 0.4 units . This is a "safe" increase that adds molecular volume (MW +72) without pushing the molecule into the "brick dust" zone (LogP > 5), unlike a pure alkyl chain extension.

Experimental Protocol: HPLC-Based LogP Determination (OECD 117)[1]

While the "Shake Flask" method (OECD 107) is the gold standard for absolute accuracy, it is low-throughput. For comparative series analysis, we utilize the OECD 117 HPLC Method . This method correlates retention time on a C18 column with hydrophobicity.

Principle

Compounds are eluted on a reverse-phase column.[1][2] Retention is driven by partitioning between the mobile phase (water/methanol) and the stationary phase (C18 alkyl chains), mimicking the octanol/water partition.

Reagents & Equipment
  • Instrument: Agilent 1290 Infinity II LC or equivalent.

  • Column: End-capped C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.

  • Mobile Phase: Methanol:Water (75:25 v/v), Isocratic. Buffered to pH 7.4 if ionizable groups are present.

  • Reference Standards: Thiourea (T₀ marker), Acetophenone, Benzene, Toluene, Naphthalene, Phenanthrene.

Step-by-Step Workflow
  • Dead Time Determination: Inject Thiourea to determine the column dead time (

    
    ).
    
  • Calibration: Inject the reference standard mixture. Calculate the Capacity Factor (

    
    ) for each:
    
    
    
    
    Construct a calibration curve:
    
    
    vs. Literature
    
    
    .
  • Sample Analysis:

    • Prepare 100 µM solutions of the Methoxy and Ethoxyethoxy analogs in methanol.

    • Inject in duplicate.

    • Record retention time (

      
      ).
      
  • Calculation:

    • Calculate

      
      .
      
    • Interpolate LogP using the linear regression from step 2.

Workflow Diagram

HPLC_Protocol start Start: Sample Prep (100 µM in MeOH) deadtime Determine t0 (Thiourea Injection) start->deadtime calib Calibration Run (5 Reference Standards) deadtime->calib inject Inject Analytes (Methoxy & Ethoxyethoxy) calib->inject regress Linear Regression Log k vs. Known Log P calib->regress Curve Data calc_k Calculate Capacity Factor (k) k = (tR - t0) / t0 inject->calc_k result Derive Log P Interpolation calc_k->result regress->result Slope/Intercept caption Figure 2: OECD 117 HPLC-based LogP determination workflow.

Conclusion

The transition from a methoxy to an ethoxyethoxy group is a strategic tool in lead optimization.

  • Lipophilicity: It results in a controlled increase in LogP (+0.3–0.4), significantly less than alkyl homologs.

  • Solubility: The ether oxygen maintains aqueous solubility via H-bonding.

  • Metabolic Stability: The ethylene bridge is generally more resistant to O-dealkylation than the methyl group of a methoxy.

Recommendation: Use the ethoxyethoxy group when you need to increase the molecular size to fill a binding pocket or block a metabolic soft spot, without incurring the solubility penalty of a standard alkyl chain.

References

  • OECD Guidelines for the Testing of Chemicals, Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD iLibrary. Link

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.
  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Li, D., et al. (2025). The role of the methoxy group in approved drugs. ResearchGate.[3] Link

  • Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD.[1][4] Link

Sources

Safety & Regulatory Compliance

© Copyright 2026 BenchChem. All Rights Reserved.